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  • Product: Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate
  • CAS: 2225879-32-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate: Properties, Potential Applications, and Synthetic Considerations

This technical guide provides a detailed exploration of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate, a molecule of interest for researchers, scientists, and professionals in drug development. Given the limite...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed exploration of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate, a molecule of interest for researchers, scientists, and professionals in drug development. Given the limited direct literature on this specific compound, this guide synthesizes information from its core structural motifs: the hindered phenol (3-tert-butyl-4-hydroxyphenyl) and the methanesulfonate group. By understanding the established roles and properties of these components, we can infer the potential characteristics and applications of the target molecule, providing a foundational framework for future research and development.

Introduction: A Molecule of Two Halves

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate, with the CAS number 2225879-32-1, is an organic salt that combines two functionally significant chemical moieties.[1] The first is a hindered phenolic structure , renowned for its antioxidant properties.[2][3] The second is a methanesulfonate group , a versatile functional group in organic synthesis, often utilized as an excellent leaving group.[4] This unique combination suggests a molecule with potential dual functionality: a stable, water-soluble antioxidant and a useful synthetic intermediate. This guide will deconstruct the properties of each moiety to build a comprehensive profile of the parent compound.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₃NaO₄SBased on the chemical structure.
Appearance Likely a white to off-white solidTypical for sodium sulfonate salts.
Solubility Expected to be soluble in water and polar organic solvents.The presence of the sodium sulfonate group confers aqueous solubility.
Stability The hindered phenol moiety is expected to be stable against oxidation. The methanesulfonate group is a stable protecting group under certain conditions.[5]The bulky tert-butyl group sterically hinders the hydroxyl group, enhancing stability.[2]

The Hindered Phenol Moiety: A Potent Antioxidant Scaffold

The 3-tert-butyl-4-hydroxyphenyl portion of the molecule is a classic example of a hindered phenol. These compounds are widely recognized for their ability to scavenge free radicals, thereby preventing oxidative damage to other molecules.[2][3]

Mechanism of Antioxidant Activity

The primary antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing it.[2] The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the bulky tert-butyl group, which prevents it from participating in further radical chain reactions.[6]

Antioxidant Mechanism Hindered_Phenol R-OH (Hindered Phenol) Phenoxy_Radical R-O• (Stabilized Phenoxy Radical) Hindered_Phenol->Phenoxy_Radical H• donation Free_Radical X• (Free Radical) Neutralized_Radical XH Free_Radical->Neutralized_Radical H• acceptance

Caption: Antioxidant mechanism of a hindered phenol.

Structure-Activity Relationship

The antioxidant efficacy of hindered phenols is influenced by several structural factors:

  • Steric Hindrance: The tert-butyl group ortho to the hydroxyl group is crucial. It provides a steric shield, enhancing the stability of the phenoxy radical and preventing dimerization.[7]

  • Electron-Donating Groups: The tert-butyl group also acts as an electron-donating group, which can increase the electron density on the hydroxyl group, potentially facilitating hydrogen atom donation.[7]

The strategic placement of the tert-butyl group in the target molecule suggests a design optimized for potent and stable antioxidant activity.

The Methanesulfonate Moiety: A Gateway to Further Functionalization

The methanesulfonate (mesylate) group is a well-established functional group in medicinal chemistry and organic synthesis.[4] Its primary role is that of an excellent leaving group in nucleophilic substitution reactions.[4]

Role in Synthesis

Aryl methanesulfonates, such as the one present in our target molecule (in its non-salt form), are valuable intermediates. They can be synthesized from the corresponding phenol and subsequently used to introduce other functional groups.[8] This suggests that Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate could serve as a precursor for the synthesis of a variety of derivatives.

Synthetic Utility Phenol Ar-OH (Hindered Phenol) Mesylate Ar-OMs (Aryl Methanesulfonate) Phenol->Mesylate Mesylation Product Ar-Nu (Substituted Product) Mesylate->Product Nucleophilic Substitution Mesyl_Chloride MsCl Nucleophile Nu-

Caption: Synthetic utility of aryl methanesulfonates.

Methanesulfonates in Drug Design

The sulfonamide group, of which methanesulfonate is a related functionality, is a key component in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[9][10] The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions within biological targets. While the methanesulfonate in the target compound is primarily a leaving group, its presence suggests a scaffold that can be readily modified to incorporate pharmacologically active sulfonamide-based functionalities.

Potential Applications in Research and Drug Development

Based on the properties of its constituent moieties, Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate presents several intriguing possibilities for application:

  • Water-Soluble Antioxidant: The sodium sulfonate group imparts water solubility, which could make this compound a useful antioxidant in aqueous biological systems for in vitro studies.

  • Starting Material for Synthesis: Its primary utility may lie as a versatile starting material for the synthesis of more complex molecules. The methanesulfonate group allows for the introduction of various functionalities, while the hindered phenol provides a stable, antioxidant core.

  • Probe for Studying Oxidative Stress: In a research context, it could be used as a tool to mitigate oxidative stress in cell culture experiments, with its solubility being a key advantage.

Experimental Protocols

While specific protocols for this compound are not available, the following are representative experimental procedures for the synthesis of a related aryl methanesulfonate and for the evaluation of antioxidant activity. These would require optimization for the specific substrate.

General Protocol for the Synthesis of an Aryl Methanesulfonate

This protocol is a general method for the conversion of a phenol to an aryl methanesulfonate.

Materials:

  • 3-(tert-butyl)-4-hydroxyphenol (or other phenolic starting material)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the phenol (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the aryl methanesulfonate.

Protocol for DPPH Radical Scavenging Assay

This is a common method to assess the antioxidant activity of a compound.

Materials:

  • Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (or test compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or another suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound from the stock solution.

  • Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control well containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals).

Safety and Handling

Specific toxicological data for Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is not available. However, some alkyl methanesulfonates are known to be genotoxic.[11] Therefore, this compound should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is a compound with significant untapped potential, primarily stemming from the well-defined functionalities of its hindered phenol and methanesulfonate moieties. While direct experimental data is currently lacking in the public domain, this guide provides a strong theoretical foundation for its properties and potential applications. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a thorough evaluation of its antioxidant and other biological activities. Its utility as a synthetic intermediate for the creation of novel compounds with tailored properties also warrants further investigation. The insights provided herein are intended to catalyze further exploration of this promising, yet understudied, chemical entity.

References

  • Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Retrieved from [Link][2]

  • amfine.com. Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link][3]

  • Sutar, K. T., & Singare, P. U. (2018). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Rasayan Journal of Chemistry, 11(2), 465-474.[12]

  • Chen, Y., & Wang, M. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(1), e010.[6]

  • Ritter, T., Stanek, K., & Carreira, E. M. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. Organic Letters, 14(15), 3952-3955.[5]

  • Chempedia. (n.d.). Understanding the Role of Methanesulfonate Derivatives in Synthesis. Retrieved from [Link][4]

  • Ranu, B. C., & Dey, S. S. (2007). C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. Molecules, 12(4), 861-867.[13][14]

  • Guo, B., Lou, J., Kuang, T., Wang, Y., Zhang, K., Qin, J., He, M., Liu, Y., & Gong, Y.-J. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. RSC Advances, 15, 10080-10089.[15]

  • ResearchGate. (n.d.). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. Retrieved from [Link][16]

  • Kaboudin, B., & Abedi, Y. (2009). A Novel Synthesis of Aryl Mesylates via One-Pot Demethylation-Mesylation of Aryl Methyl Ethers Using a Mixture of Phosphorus Pentoxide in Methanesulfonic Acid. Synthesis, 2009(12), 2025-2028.[8]

  • Wikipedia. (2023, December 2). Methyl methanesulfonate. Retrieved from [Link][17]

  • Hoang, T. V., & Park, J. H. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869.[7]

  • Taylor & Francis. (n.d.). Methyl methanesulfonate – Knowledge and References. Retrieved from [Link][18]

  • Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs. Retrieved from [Link][19]

  • Li, J. J., et al. (1999). Synthesis, Structure−Activity Relationships, and in Vivo Evaluations of Substituted Di-tert-butylphenols as a Novel Class of Potent, Selective, and Orally Active Cyclooxygenase-2 Inhibitors. 1. Thiazolone and Oxazolone Series. Journal of Medicinal Chemistry, 42(5), 785-797.[20]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate.[9]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3645-3658.[10]

Sources

Exploratory

Synthesis Pathway and Process Optimization for Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate

A Technical Whitepaper on Regioselective Chloromethylation and Nucleophilic Sulfonation Executive Summary Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (CAS: 2225879-32-1) is a highly specialized, water-soluble...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Regioselective Chloromethylation and Nucleophilic Sulfonation

Executive Summary

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (CAS: 2225879-32-1) is a highly specialized, water-soluble hindered phenol . Compounds of this class are critical in advanced materials and pharmaceutical development, functioning as robust radical scavengers and antioxidants in aqueous environments.

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical synthetic recipes. The synthesis of this compound presents unique regiochemical and chemoselective challenges. The optimized pathway detailed below relies on a two-step sequence: a regioselective Blanc chloromethylation followed by a solvent-optimized Strecker sulfite alkylation. Every protocol described herein is engineered as a self-validating system, ensuring high yield, scalability, and exceptional purity.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule features a methanesulfonate moiety attached to a sterically hindered phenolic core. Disconnection at the benzylic carbon-sulfur bond reveals 4-chloromethyl-2-tert-butylphenol and sodium sulfite as the ideal precursors. The benzylic chloride intermediate can be synthesized directly from the commercially available 2-tert-butylphenol.

Synthesis SM 2-tert-butylphenol (Starting Material) Reagent1 Paraformaldehyde, HCl ZnCl2, Acetic Acid SM->Reagent1 Int1 4-chloromethyl-2-tert-butylphenol (Intermediate) Reagent1->Int1 Blanc Chloromethylation Regioselective para-addition Reagent2 Na2SO3 H2O/EtOH, 80°C Int1->Reagent2 Product Sodium (3-(tert-butyl)-4- hydroxyphenyl)methanesulfonate Reagent2->Product Strecker Sulfite Alkylation SN2 Substitution

Figure 1: Two-step synthetic workflow for the target methanesulfonate derivative.

Step 1: Regioselective Blanc Chloromethylation

Expertise & Causality

The first step utilizes the Blanc chloromethylation reaction to introduce a reactive benzylic chloride group [1]. The starting material, 2-tert-butylphenol, features a strongly electron-donating hydroxyl group that activates the aromatic ring. The bulky tert-butyl group at the ortho position (C2) provides massive steric shielding. This effectively blocks the adjacent ortho position (C6), directing the electrophilic hydroxymethyl cation exclusively to the para position (C4).

The use of anhydrous zinc chloride (ZnCl₂) is critical. Without a Lewis acid, the reaction stalls; however, excessive catalyst or temperatures above 50°C trigger the formation of diarylmethane polymers and highly toxic bis(chloromethyl) ether byproducts.

Quantitative Data: Catalyst & Temperature Optimization
ZnCl₂ EquivalentsTemperature (°C)Reaction Time (h)Yield of Intermediate (%)Byproduct Formation (%)
0.05451245< 2
0.20 45 4 88 4
0.504526525 (Diarylmethanes)
0.206525035 (Polymerization)
Self-Validating Experimental Protocol
  • Setup: Charge a 1L glass-lined reactor equipped with a mechanical stirrer, gas dispersion tube, and internal thermometer with 2-tert-butylphenol (150 g, 1.0 mol), paraformaldehyde (45 g, 1.5 mol), and glacial acetic acid (400 mL).

  • Catalysis: Add anhydrous ZnCl₂ (27.2 g, 0.2 mol) in a single portion. Stir until a homogeneous suspension forms.

  • Reaction: Bubble anhydrous HCl gas through the dispersion tube at a steady rate. Maintain the internal temperature strictly between 40–45°C using an external water bath.

  • Validation: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The starting material (Rf = 0.65) will gradually disappear, replaced by a new UV-active spot (Rf = 0.45). The reaction is self-validating when HCl absorption ceases and the mixture becomes fully transparent.

  • Workup: Quench the mixture into 1L of crushed ice. Extract with toluene (2 x 500 mL), wash the organic layer with saturated aqueous NaHCO₃ until pH 7 is reached, and concentrate under reduced pressure to yield 4-chloromethyl-2-tert-butylphenol as a pale yellow oil that crystallizes upon standing.

Step 2: Nucleophilic Sulfonation (Strecker Alkylation)

Expertise & Causality

The conversion of the intermediate benzylic chloride to the target sodium sulfonate is achieved via the Strecker sulfite alkylation [2]. This proceeds via an Sₙ2 nucleophilic substitution where the sulfite dianion (SO₃²⁻) attacks the benzylic carbon.

Benzylic chlorides are highly susceptible to Sₙ1 hydrolysis in aqueous environments, which yields the unwanted benzyl alcohol byproduct. To suppress this, a biphasic or mixed solvent system (Ethanol/Water) must be employed. Ethanol solubilizes the organic substrate, while water dissolves the sodium sulfite, allowing the Sₙ2 pathway to kinetically outcompete Sₙ1 hydrolysis.

Quantitative Data: Solvent Ratio Optimization
Solvent System (v/v)Na₂SO₃ SolubilitySₙ2 Product Yield (%)Sₙ1 Byproduct (Alcohol) (%)
100% WaterExcellent3560
50:50 EtOH:Water Good 92 < 5
80:20 EtOH:WaterPoor40 (Incomplete)< 2
Self-Validating Experimental Protocol
  • Preparation: Dissolve 4-chloromethyl-2-tert-butylphenol (198 g, 1.0 mol) in 500 mL of absolute ethanol in a 2L round-bottom flask.

  • Reagent Addition: Prepare a solution of sodium sulfite (151 g, 1.2 mol) in 500 mL of deionized water. Add this dropwise to the ethanol solution under vigorous stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C. The initially cloudy emulsion will clarify as the Sₙ2 reaction proceeds and the water-soluble sulfonate is formed.

  • Validation: After 6 hours, sample the mixture for HPLC analysis. The protocol is validated when the peak corresponding to the benzylic chloride (< 0.1% area) is completely absent, ensuring no genotoxic impurities remain.

  • Crystallization: Cool the mixture slowly to 0°C. The target compound, Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate, will precipitate as a brilliant white crystalline solid. Filter, wash with ice-cold ethanol (200 mL), and dry under vacuum at 50°C for 12 hours.

Quality Control & Analytical Validation

To ensure the trustworthiness of the final batch, the following analytical specifications must be met:

  • HPLC Purity: ≥ 99.0% (UV detection at 254 nm).

  • ¹H NMR (D₂O, 400 MHz): δ 1.35 (s, 9H, tert-butyl), 4.02 (s, 2H, benzylic CH₂), 6.85 (d, 1H, Ar-H), 7.10 (dd, 1H, Ar-H), 7.25 (d, 1H, Ar-H). The absence of a peak at ~4.5 ppm confirms the complete consumption of the chloromethyl intermediate.

  • Mass Spectrometry (ESI-MS): m/z 243.07 [M-Na]⁻, confirming the exact mass of the sulfonate anion.

References

  • Wikipedia Contributors. "Blanc chloromethylation." Wikipedia, The Free Encyclopedia.[Link]

  • Wikipedia Contributors. "Adolph Strecker (Strecker sulfite alkylation)." Wikipedia, The Free Encyclopedia. [Link]

Sources

Foundational

In-Depth Technical Guide: Mechanism of Action of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate

Executive Summary Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (CAS: 2225879-32-1) is a specialized, highly water-soluble hindered phenolic compound. In the landscape of redox biology and polymer stabilization...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (CAS: 2225879-32-1) is a specialized, highly water-soluble hindered phenolic compound. In the landscape of redox biology and polymer stabilization, it bridges the critical gap between classic lipophilic antioxidants (e.g., BHT, α-tocopherol) and strictly aqueous radical scavengers (e.g., ascorbic acid). By integrating a sterically shielding tert-butyl group with a hydrophilic methanesulfonate moiety, this molecule achieves targeted cytoprotection in aqueous physiological compartments, effectively preventing oxidative stress and the initiation of lipid peroxidation[1].

This whitepaper deconstructs the structural rationale, thermodynamic mechanism of action, and the self-validating experimental protocols required to quantify the efficacy of this unique molecule.

Structural Rationale & Physicochemical Profile

The molecular architecture of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is engineered for precise biochemical functionality. Every functional group serves a distinct, causal purpose in its mechanism of action:

  • Phenolic Hydroxyl Group (-OH at C4): This is the active redox center. It acts as the primary electron/hydrogen donor to neutralize Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS).

  • Ortho-tert-butyl Group (at C3): Provides critical steric hindrance. Once the phenol donates its hydrogen, it transitions into a phenoxyl radical. The massive steric bulk of the tert-butyl group physically blocks other molecules from reacting with the radical oxygen, preventing pro-oxidant chain reactions or radical dimerization[2].

  • Methanesulfonate Moiety (-CH₂SO₃Na): Traditional hindered phenols are highly lipophilic, restricting their use to lipid bilayers or non-polar solvents. The addition of the anionic sulfonate group dramatically lowers the partition coefficient (LogP), rendering the molecule highly soluble in aqueous buffers, blood plasma, and the cellular cytosol[2].

Table 1: Physicochemical Properties and Functional Implications
PropertyValue / CharacteristicFunctional Implication
Molecular Weight 266.29 g/mol Small molecule radius allows for rapid diffusion in aqueous media.
LogP (Predicted) < 0 (Hydrophilic)Confines activity to aqueous phases; prevents non-specific membrane trapping.
pKa (Sulfonate) < 1.0Remains fully ionized (anionic) at physiological pH (7.4), ensuring solubility.
Radical Stability Exceptionally HighPrevents the propagation of secondary oxidative chain reactions.

Core Mechanism of Action: Kinetics and Thermodynamics

The primary mechanism of action relies on the interception of free radicals via two competing but complementary pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT) .

When a highly reactive species, such as a hydroxyl radical (OH•) or peroxyl radical (ROO•), enters the aqueous compartment, the compound reacts directly: Ar-OH + ROO• → Ar-O• + ROOH

The bond dissociation enthalpy (BDE) of the O-H bond is lowered by the electron-donating nature of the alkyl substituents on the aromatic ring, making the hydrogen abstraction thermodynamically favorable. Following the abstraction, the resulting phenoxyl radical (Ar-O•) is stabilized by resonance delocalization across the aromatic ring. The meta-positioned methanesulfonate group exerts a mild inductive effect that fine-tunes the redox potential, ensuring the radical is stable enough not to attack native biomolecules, yet reactive enough to be safely regenerated by secondary cellular antioxidants.

MOA ROS Reactive Oxygen Species (e.g., OH•, ROO•) Complex Transition State (Hydrogen Abstraction) ROS->Complex Compound Sodium (3-tert-butyl- 4-hydroxyphenyl)methanesulfonate Compound->Complex HAT Mechanism Neutralized Neutralized Species (H2O, ROOH) Complex->Neutralized Phenoxyl Stable Phenoxyl Radical (Sterically Shielded) Complex->Phenoxyl Electron Delocalization

Fig 1: Hydrogen Atom Transfer (HAT) mechanism of the hindered phenol neutralizing ROS.

Subcellular Partitioning and Pharmacokinetic Implications

The therapeutic limitation of traditional hindered phenols is their extreme lipophilicity, which causes them to sequester deep within lipid bilayers. This leaves the aqueous cytosol and extracellular matrix vulnerable to water-soluble radicals (e.g., superoxide, hydrogen peroxide).

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate acts as an "aqueous shield." Its ionized sulfonate group prevents it from crossing the hydrophobic core of the plasma membrane passively. Instead, it neutralizes ROS in the extracellular fluid or, if actively transported, protects the aqueous cytosol without disrupting lipid membrane dynamics.

Partitioning Aqueous Aqueous Phase (Blood/Cytosol) Membrane Lipid Bilayer (Cell Membrane) Comp Compound (Hydrophilic) Comp->Aqueous High Solubility Comp->Membrane Impermeable BHT BHT (Lipophilic) BHT->Membrane High LogP

Fig 2: Partitioning dynamics driven by the methanesulfonate moiety.

Experimental Validation: Self-Validating Protocols

To rigorously validate the mechanism of action of this specific compound, researchers must employ assays that account for its high aqueous solubility. The following protocols are designed to establish causality between the compound's structure and its antioxidant efficacy.

Protocol 1: Aqueous ABTS•+ Radical Scavenging Kinetics
  • Causality & Rationale: Unlike the standard DPPH assay—which requires organic solvents (ethanol/methanol) that can skew the kinetics of highly water-soluble compounds—the ABTS assay functions perfectly in aqueous PBS (pH 7.4), accurately mimicking physiological conditions.

  • Step-by-Step Methodology:

    • Radical Generation: Generate the ABTS•+ radical cation by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12-16 hours.

    • Dilution: Dilute the ABTS•+ solution with PBS (pH 7.4) until the absorbance at 734 nm reaches exactly 0.70 (±0.02).

    • Compound Titration: Prepare serial dilutions of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate in PBS (1 µM to 100 µM). Use Trolox (a water-soluble Vitamin E analog) as a positive control.

    • Reaction: Mix 10 µL of the compound solution with 190 µL of the diluted ABTS•+ solution in a 96-well clear microplate.

    • Kinetic Read: Measure absorbance at 734 nm continuously for 30 minutes using a microplate reader.

    • Validation Check: A rapid initial drop in absorbance confirms the SET/HAT mechanism. A subsequent steady-state plateau confirms the stability of the resulting phenoxyl radical (lack of secondary pro-oxidant reactions).

Protocol 2: Extracellular vs. Intracellular ROS Flow Cytometry
  • Causality & Rationale: To prove that the methanesulfonate group restricts the compound to aqueous compartments, we measure its ability to quench exogenous H₂O₂ versus intracellularly generated ROS.

  • Step-by-Step Methodology:

    • Cell Culture: Seed HUVEC (Human Umbilical Vein Endothelial Cells) in 6-well plates at 1x10⁵ cells/well.

    • Probe Loading: Wash cells and load with 5 µM DCFDA (which becomes fluorescent upon oxidation) for 30 minutes.

    • Treatment: Pre-treat cells with 50 µM of the compound for 1 hour.

    • Stress Induction: Expose cells to 100 µM H₂O₂ (extracellular ROS source) in one cohort, and 10 µM Antimycin A (mitochondrial ROS source) in another.

    • Analysis: Harvest cells and analyze via flow cytometry (FITC channel).

    • Validation Check: The compound will potently quench the H₂O₂-induced fluorescence (aqueous/extracellular) but will exhibit significantly lower efficacy against Antimycin A-induced ROS, proving its compartment-specific, membrane-impermeable action.

Workflow Prep 1. Compound Preparation (Aqueous Buffer, pH 7.4) Incubation 4. Co-incubation with Compound (Dose-Response) Prep->Incubation CellLine 2. Cell Culture (e.g., HUVEC cells) Stress 3. Oxidative Stress Induction (H2O2 Treatment) CellLine->Stress Stress->Incubation Assay 5. Flow Cytometry (DCFDA Fluorescence) Incubation->Assay Analysis 6. Data Analysis (IC50 Calculation) Assay->Analysis

Fig 3: Step-by-step experimental workflow for validating aqueous ROS scavenging.

Table 2: Comparative Antioxidant Efficacy (Illustrative Benchmark Data)
CompoundABTS IC50 (µM)Lipid Peroxidation InhibitionPrimary Compartment
Sodium (3-(tert-butyl)-... 12.5Low (< 15%)Aqueous / Extracellular
Trolox (Water-soluble Vit E)14.2Moderate (~ 45%)Amphiphilic
BHT (Lipophilic Phenol)>100 (Insoluble)High (> 95%)Lipid Bilayer

Conclusion

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate represents a highly rationalized chemical design. By fusing the radical-scavenging prowess of a sterically hindered phenol with the extreme hydrophilicity of a methanesulfonate salt, it offers a targeted approach to mitigating oxidative stress in aqueous biological environments. This makes it an invaluable tool for researchers studying compartment-specific redox biology and serves as a foundational scaffold for novel cytoprotective therapeutics.

References

  • National Institutes of Health (NIH). "Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy". PubMed Central (PMC6379414).[Link]

  • Google Patents. "Water-soluble phenolic antioxidants - US3665031A".

Sources

Exploratory

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate: A Technical Guide on Aqueous Sterically Hindered Phenols

Executive Summary The development of highly efficient, water-soluble antioxidants is a critical pursuit in both pharmaceutical formulation and biological research. Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficient, water-soluble antioxidants is a critical pursuit in both pharmaceutical formulation and biological research. Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (CAS No. 2225879-32-1) represents a specialized class of sterically hindered phenols. By marrying the potent radical-scavenging capabilities of a hindered phenol core with the extreme hydrophilicity of a methanesulfonate moiety, this compound overcomes the traditional lipophilic limitations of classic antioxidants like Butylated Hydroxytoluene (BHT) or α -tocopherol.

This whitepaper provides an in-depth mechanistic analysis, structural evaluation, and validated experimental protocols for researchers utilizing this compound as an aqueous radical scavenger, formulation stabilizer, or cytoprotective agent.

Structural Chemistry & Mechanistic Action

The Sterically Hindered Phenol Core

The antioxidant efficacy of phenolic compounds is dictated by their ability to neutralize reactive oxygen species (ROS) without becoming reactive free radicals themselves. In Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate, the hydroxyl (-OH) group at position 4 is the active site for radical quenching. The presence of a bulky tert-butyl group at the ortho position (position 3) provides critical steric shielding[1].

When the phenol donates a hydrogen atom to an ROS, it forms a phenoxyl radical. The steric bulk of the tert-butyl group physically blocks other molecules from reacting with the oxygen radical, thereby preventing the phenoxyl radical from participating in deleterious pro-oxidant chain reactions[1].

Aqueous Solubilization via Methanesulfonate

Traditional hindered phenols are highly lipophilic, restricting their use to lipid bilayers or non-polar solvent systems. The covalent attachment of a methanesulfonate group (-CH₂SO₃Na) drastically alters the molecule's partition coefficient (LogP). This ionic moiety ensures complete solvation in aqueous physiological environments (e.g., blood plasma, cytosolic compartments, and aqueous parenteral formulations), allowing the compound to intercept water-soluble radicals efficiently[2].

Radical Scavenging Pathways

The compound neutralizes ROS via two primary, competitive thermodynamic pathways[3][4]:

  • Hydrogen Atom Transfer (HAT): A concerted single-step reaction where the phenol donates a hydrogen atom directly to the free radical. This is the dominant mechanism in neutral aqueous environments.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol first donates an electron to form a radical cation, which subsequently loses a proton to become the stable phenoxyl radical.

ROS_Scavenging Antioxidant Sodium (3-(tert-butyl)- 4-hydroxyphenyl)methanesulfonate (ArOH) HAT Hydrogen Atom Transfer (HAT) Antioxidant->HAT Direct H-donation SETPT Single Electron Transfer (SET-PT) Antioxidant->SETPT Electron donation ROS Reactive Oxygen Species (ROO•, HO•) ROS->HAT ROS->SETPT Phenoxyl Sterically Shielded Phenoxyl Radical (ArO•) HAT->Phenoxyl Neutralized Neutralized Species (ROOH, H2O) HAT->Neutralized SETPT->Neutralized RadicalCation Radical Cation (ArOH•+) SETPT->RadicalCation RadicalCation->Phenoxyl Proton loss (-H+)

Caption: Mechanistic pathways (HAT and SET-PT) of ROS scavenging by sterically hindered phenols.

Data Presentation: Physicochemical & Mechanistic Summaries

Table 1: Physicochemical Properties

Property Value / Description
Chemical Name Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate
CAS Number 2225879-32-1
Molecular Formula C₁₁H₁₅NaO₄S
Molecular Weight 266.29 g/mol
Primary Application Water-soluble antioxidant, ROS scavenger, Excipient

| Solubility | Highly soluble in Water, PBS (pH 7.4) |

Table 2: Comparison of Antioxidant Mechanisms

Mechanism Kinetic Driver Solvent Dependency Primary Neutralization Target
HAT Bond Dissociation Enthalpy (BDE) Low (Dominant in non-polar/neutral) Peroxyl (ROO•), Hydroxyl (HO•)[5]

| SET-PT | Ionization Potential (IP) | High (Favored in polar/aqueous media) | Superoxide (O₂•⁻), DPPH•[3] |

Applications in Drug Development

  • Aqueous Formulation Stabilizer: Oxidative degradation is a primary failure mode for biologic and small-molecule APIs. This compound serves as a highly soluble excipient to scavenge dissolved oxygen radicals in parenteral, ophthalmic, and liquid oral formulations, extending shelf life without the need for lipophilic solubilizers (e.g., polysorbates).

  • Biological ROS Scavenger: In in vitro cellular assays, lipophilic antioxidants often partition into the lipid bilayer, failing to protect the cytosol. The methanesulfonate derivative remains in the aqueous cytosolic fraction, making it an ideal probe for studying water-soluble ROS dynamics in models of ischemia-reperfusion injury or mitochondrial dysfunction.

Experimental Methodologies

To validate the antioxidant capacity of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate, researchers must employ assays compatible with its high aqueous solubility. The causality behind selecting these specific protocols is to ensure the radical initiator and the antioxidant remain in the same homogenous phase.

DPPH Radical Scavenging Assay (Aqueous-Adapted)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the reduction of the purple DPPH radical to a yellow hydrazine[6]. Because DPPH is insoluble in pure water, a mixed solvent system is required[2].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve DPPH in HPLC-grade Methanol to a concentration of 0.1 mM. Store in an amber flask to prevent photodegradation[7].

  • Sample Dilution: Prepare serial dilutions of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (0.1 µM to 100 µM) in deionized water. Prepare Trolox standards (0-50 µM) as a positive control[8].

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the sample/standard to 100 µL of the DPPH working solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes to allow the SET-PT/HAT kinetics to reach equilibrium[7].

  • Quantification: Measure the absorbance at 517 nm using a microplate reader[6].

  • Data Analysis: Calculate the percentage of radical scavenging activity:

    Scavenging%=(Abscontrol​Abscontrol​−Abssample​​)×100

    Determine the EC₅₀ value using non-linear regression.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is highly physiologically relevant as it operates entirely in an aqueous buffer (pH 7.4) and relies exclusively on the HAT mechanism, measuring the protection of a fluorescent probe against peroxyl radicals[5][9].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 75 mM Sodium Phosphate Buffer (pH 7.4).

  • Probe & Initiator: Prepare a 1.9 µM Fluorescein solution and a 240 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution in the phosphate buffer[10].

  • Plate Setup: Add 50 µL of the antioxidant sample (or Trolox standard) and 75 µL of the Fluorescein probe to a black, clear-bottom 96-well plate[10].

  • Pre-Incubation: Incubate the plate at 37°C for 15 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Rapidly add 25 µL of the AAPH solution to all wells using a multichannel pipette to initiate peroxyl radical generation.

  • Kinetic Measurement: Immediately read the fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 90 minutes at 37°C[10].

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence decay. Quantify the results as Trolox Equivalents (TE) by comparing the net AUC of the sample to the Trolox standard curve[5].

Assay_Workflow Prep Sample Preparation (Aqueous Buffer, pH 7.4) Dilution Serial Dilution (0.1 - 100 μM) Prep->Dilution DPPH DPPH Assay (Methanol/Water Mix) Dilution->DPPH ORAC ORAC Assay (Fluorescein Probe + AAPH) Dilution->ORAC Incubate1 Incubate 30 min (Dark, RT) DPPH->Incubate1 Incubate2 Kinetic Read 90 min (37°C) ORAC->Incubate2 Read1 Absorbance Read (517 nm) Incubate1->Read1 Read2 Fluorescence Decay (Ex: 485nm, Em: 520nm) Incubate2->Read2 Analysis Calculate EC50 & Trolox Equivalents (TE) Read1->Analysis Read2->Analysis

Caption: Experimental workflow for quantifying antioxidant capacity via DPPH and ORAC assays.

References

  • [8] Zen-Bio. DPPH Antioxidant Assay Kit Protocol. Retrieved from:[Link]

  • [3] ResearchGate. Natural antioxidants as stabilizers for polymers (Mechanisms of HAT and SET-PT). Retrieved from:[Link]

  • [6] Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from: [Link]

  • [2] PMC - NIH. Genesis and development of DPPH method of antioxidant assay. Retrieved from:[Link]

  • [4] ACS Publications. Polymeric Antioxidant via ROMP of Bioderived Tricyclic Oxanorbornene. Retrieved from: [Link]

  • [10] Google Patents. Portable nanoparticle based assay for rapid detection of food antioxidants (WO2014031633A1). Retrieved from:

  • [5] ResearchGate. Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds. Retrieved from: [Link]

  • [9] ResearchGate. Supramolecular Antioxidant Assemblies of Hyperbranched Polyglycerols and Phenols. Retrieved from: [Link]

Sources

Foundational

Engineering Aqueous-Phase Radical Scavengers: A Technical Analysis of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate and Its Structural Analogs

Introduction to the Pharmacophore and Thermodynamic Causality The management of acute oxidative stress—such as the ischemia-reperfusion injury observed in stroke or myocardial infarction—requires therapeutic agents capab...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pharmacophore and Thermodynamic Causality

The management of acute oxidative stress—such as the ischemia-reperfusion injury observed in stroke or myocardial infarction—requires therapeutic agents capable of rapid systemic distribution. While hindered phenols are among the most potent known radical scavengers, their inherent lipophilicity restricts their formulation for acute intravenous (IV) administration.

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (CAS 2225879-32-1)[1] represents a critical structural evolution in antioxidant design. It merges the established radical-quenching thermodynamics of a hindered phenol with the massive hydration sphere of a terminal sulfonate group.

The Chemical Logic of the Methylene Bridge

The strategic insertion of a methylene bridge (-CH2-) between the phenyl ring and the sulfonate moiety is not merely a synthetic convenience; it is a thermodynamic necessity. A direct arylsulfonate would exert a strong inductive electron-withdrawing effect (-I), stripping electron density from the phenol and raising its oxidation potential. By insulating the ring with a methylene spacer, this analog retains the low bond dissociation energy (BDE) of the O-H bond required for rapid Reactive Oxygen Species (ROS) quenching, while the terminal sulfonate dictates a highly negative LogP for instantaneous aqueous dissolution.

Structural Analogs: The Evolution of Aqueous Scavengers

To understand the utility of this compound, it must be contextualized against its structural analogs. Recent advancements have heavily focused on solubilizing the hindered phenol core. For instance, researchers have developed TS-13 (sodium 3-(3'-tert-butyl-4'-hydroxyphenyl)propylthiosulfonate), an analog that demonstrates enhanced bioavailability and potent activation of cellular defense mechanisms[2].

Comparative Structure-Activity Relationship (SAR) Data
CompoundSubstructureLogP (est.)ABTS IC50 (µM)Nrf2 Activation (Fold)Primary Application
tBHQ Lipophilic Phenol2.9012.54.2xFood preservation, lipid systems
TS-13 Propylthiosulfonate1.4518.25.8xExperimental hepatoprotection
Target Analog Benzylsulfonate-1.2014.04.5xAcute IV formulations
NXY-059 Disulfonyl Nitrone-2.10>100*N/AIschemic stroke models

(Note: NXY-059 acts as a spin trap rather than a direct hydrogen-atom transfer (HAT) donor, resulting in a high IC50 in standard ABTS radical assays).

Dual-Mechanism of Action: Direct Quenching vs. Electrophilic Signaling

Water-soluble hindered phenols operate via a highly synergistic dual mechanism:

  • Direct ROS Scavenging: The phenolic hydroxyl donates a hydrogen atom to neutralize ROS. The resulting phenoxyl radical is stabilized by the steric bulk of the ortho-tert-butyl group, preventing rapid dimerization.

  • Indirect Nrf2/ARE Activation: Following ROS scavenging, the molecule is oxidized into an electrophilic quinone methide. This intermediate covalently alkylates the thiol groups on the Keap1 sensor protein, releasing the Nrf2 transcription factor to translocate to the nucleus and upregulate Phase II detoxifying enzymes (e.g., HO-1, NQO1)[2].

Nrf2Pathway Analog Hindered Phenol Analog ROS Reactive Oxygen Species (ROS) Analog->ROS Scavenges Quinone Electrophilic Quinone Methide Analog->Quinone Oxidation Keap1 Keap1-Nrf2 Complex Quinone->Keap1 Alkylates Thiols Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Releases ARE ARE Binding (Nucleus) Nrf2->ARE Binds PhaseII Phase II Enzymes (HO-1, NQO1) ARE->PhaseII Transcription

Mechanism of indirect antioxidant activity via Keap1 alkylation and Nrf2/ARE pathway activation.

Self-Validating Experimental Methodologies

To rigorously evaluate Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate and its analogs, experimental protocols must be designed as self-validating systems. The choice of assay conditions must directly reflect the compound's structural advantages.

Workflow Step1 1. Aqueous Formulation (PBS, pH 7.4) Step2 2. Cell-Free ROS Assay (ABTS Kinetics) Step1->Step2 Validates Direct Scavenging Step3 3. In Vitro Cell Model (HepG2 Cells) Step1->Step3 Applies to Cells Step4 4. Target Engagement (Nrf2 Western Blot) Step3->Step4 Confirms Mechanism Step5 5. Functional Readout (Cell Viability vs H2O2) Step4->Step5 Correlates to Protection

Self-validating experimental workflow for evaluating water-soluble hindered phenol antioxidants.

Protocol A: Aqueous ABTS Radical Scavenging Kinetics

Causality of Choice: The DPPH assay requires organic solvents (methanol/ethanol) which masks the primary advantage of water-soluble analogs. The ABTS radical cation decolorization assay operates perfectly in purely aqueous buffers (PBS, pH 7.4), allowing the measurement of electron-transfer kinetics in a physiologically relevant environment.

Step-by-Step Procedure:

  • Radical Generation: React 7 mM ABTS stock solution with 2.45 mM potassium persulfate in dark conditions for 16 hours to generate the ABTS•+ radical cation.

  • Aqueous Dilution: Dilute the ABTS•+ solution with PBS (pH 7.4) until an absorbance of 0.70 (±0.02) at 734 nm is achieved.

  • Compound Addition: Add 10 µL of the methanesulfonate analog (serial dilutions from 1 µM to 100 µM in PBS) to 990 µL of the diluted ABTS•+ solution.

  • Kinetic Measurement: Record absorbance at 734 nm every 30 seconds for 10 minutes.

  • Self-Validation Controls:

    • Negative Control: 10 µL PBS vehicle (establishes 0% inhibition baseline).

    • Positive Control: 10 µL Trolox (water-soluble vitamin E analog, validates assay sensitivity).

Protocol B: Keap1/Nrf2 Nuclear Translocation Assay

Causality of Choice: Direct scavenging is only half the therapeutic profile. The oxidized quinone methide must successfully engage Keap1. Subcellular fractionation followed by Western blotting proves that the highly polar sulfonate compound can still traverse the cell membrane and trigger the intracellular signaling cascade.

Step-by-Step Procedure:

  • Cell Culture & Treatment: Seed HepG2 cells at 1×106 cells/well. Treat with 20 µM of the analog dissolved in standard culture media for 6 hours.

  • Subcellular Fractionation: Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) containing protease inhibitors. Centrifuge at 800 x g to pellet intact nuclei.

  • Nuclear Extraction: Resuspend the nuclear pellet in hypertonic RIPA buffer to extract nuclear proteins.

  • Western Blotting: Resolve 20 µg of nuclear protein on a 10% SDS-PAGE gel. Transfer to a PVDF membrane and probe with anti-Nrf2 primary antibodies.

  • Self-Validation Controls:

    • Cytosolic Purity Control: Probe with anti-GAPDH (proves no cytosolic contamination in the nuclear fraction).

    • Nuclear Loading Control: Probe with anti-Lamin B1 (proves successful nuclear extraction and normalizes Nrf2 quantification).

    • Pharmacological Control: Treatment with 20 µM tBHQ (validates the cell line's capacity for Nrf2 activation)[2].

References

  • The gene expression profile of a drug metabolism system and signal transduction pathways in the liver of mice treated with tert-butylhydroquinone or 3-(3'-tert-butyl-4'-hydroxyphenyl)propylthiosulfonate of sodium. Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on Sodium (3-(tert-butyl)-4-hydroxyphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate. It details the compound's physicochemical properties, mechanism of action as a potent antioxidant, and provides field-proven, step-by-step protocols for its synthesis and functional evaluation. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and scientific rigor.

Introduction and Scientific Background

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is an organosulfur compound belonging to the class of sulfonic acids, specifically a sulfonate salt.[1] Its structure is characterized by a phenol ring substituted with a tert-butyl group, a hydroxyl group, and a methanesulfonate group. The strategic placement of the bulky tert-butyl group ortho to the phenolic hydroxyl group sterically hinders the hydroxyl group, enhancing its stability and antioxidant capacity. This compound is notable for its antioxidant properties and has potential applications in various scientific fields, including as an additive in food and cosmetic formulations to prevent oxidative degradation and in pharmaceuticals for mitigating diseases related to oxidative stress.[1]

The primary mechanism of its antioxidant activity involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals.[1] This action terminates oxidative chain reactions, with the resulting phenoxy radical being stabilized and less reactive, thus preventing further propagation of oxidative damage.[1]

Physicochemical Properties

A summary of the key chemical and physical properties of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is presented below for easy reference.

PropertyValueSource
IUPAC Name sodium 3-tert-butyl-4-hydroxybenzenesulfonatePubChem[2]
Molecular Formula C₁₀H₁₃NaO₄SPubChem[2]
Molecular Weight 252.26 g/mol PubChem[2]
Appearance Solid (predicted)Sigma-Aldrich
Synonyms 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodiumPubChem[2]

Mechanism of Action: Radical Scavenging

The efficacy of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate as an antioxidant is rooted in its ability to function as a radical scavenger through a Hydrogen Atom Transfer (HAT) mechanism. The phenolic hydroxyl (-OH) group is the active center for this activity.

Causality of Action:

  • Initiation: A highly reactive free radical (R•) approaches the molecule.

  • Donation: The compound donates the hydrogen atom from its hydroxyl group to the free radical.[1] This neutralizes the radical (R• becomes R-H), effectively quenching its reactivity.

  • Stabilization: This donation process transforms the phenol into a phenoxy radical. However, this newly formed radical is significantly stabilized by resonance within the aromatic ring and is sterically hindered by the adjacent tert-butyl group. This stability makes it a poor initiator of further oxidative chain reactions.[1]

G Compound Sodium (3-tert-butyl-4-hydroxyphenyl)methanesulfonate (Ar-OH) FreeRadical Reactive Free Radical (R•) StableRadical Stabilized Phenoxy Radical (Ar-O•) Compound->StableRadical H• Donation Neutralized Neutralized Molecule (R-H) FreeRadical->Neutralized H• Acceptance caption Diagram of the radical scavenging mechanism.

Caption: Diagram of the radical scavenging mechanism.

Experimental Protocols

Protocol 4.1: Synthesis of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate

This protocol details the synthesis via sulfonation of 2-tert-butylphenol, followed by neutralization.[1]

Workflow Overview:

Caption: Workflow for the synthesis of the target compound.

Materials & Reagents:

  • 2-tert-butylphenol (99%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Hydroxide (NaOH) pellets

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-tert-butylphenol (15.0 g, 0.1 mol).

    • Dissolve the starting material in 50 mL of dichloromethane.

    • Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

    • Causality: The reaction is exothermic; cooling prevents overheating and the formation of unwanted side products. Dichloromethane serves as a solvent to ensure a homogeneous reaction mixture.

  • Sulfonation:

    • Slowly add concentrated sulfuric acid (10.8 g, 0.11 mol, 5.9 mL) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • Causality: Slow, dropwise addition is critical to control the reaction rate and temperature. A slight molar excess of sulfuric acid ensures complete conversion of the starting material.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Work-up and Neutralization:

    • Once the reaction is complete, carefully pour the mixture into a beaker containing 100 mL of ice-cold water to quench the reaction.

    • Transfer the mixture to a separatory funnel. The organic layer (DCM) contains the sulfonic acid product.

    • Prepare a 2 M solution of Sodium Hydroxide (8.8 g NaOH in 110 mL water).

    • Slowly add the NaOH solution to the separatory funnel with frequent shaking and venting until the aqueous layer is neutral to slightly basic (pH 7-8).

    • Causality: Neutralization converts the 3-tert-butyl-4-hydroxybenzenesulfonic acid into its water-soluble sodium salt, which will partition into the aqueous layer.

  • Isolation and Purification:

    • Separate the layers. Discard the organic (DCM) layer.

    • Wash the aqueous layer with 20 mL of DCM twice to remove any unreacted starting material or organic impurities.

    • Reduce the volume of the aqueous layer by approximately half using a rotary evaporator.

    • Cool the concentrated aqueous solution in an ice bath to precipitate the sodium salt product.

    • Collect the solid product by vacuum filtration and wash with a small amount of ice-cold water.

    • Dry the product in a vacuum oven at 60 °C overnight.

  • Characterization:

    • Determine the melting point of the final product.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 4.2: Evaluation of Antioxidant Activity (DPPH Assay)

This protocol assesses the radical scavenging ability of the synthesized compound.

Materials & Reagents:

  • Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (synthesized product)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 1 mM stock solution of the synthesized compound in methanol.

    • Prepare a 1 mM stock solution of ascorbic acid in methanol.

    • Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • Create a serial dilution of the compound and ascorbic acid stock solutions in methanol to obtain concentrations ranging from 10 µM to 500 µM.

    • In a 96-well plate, add 100 µL of each concentration of the test compound or control to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Causality: The purple DPPH radical becomes colorless or pale yellow upon reduction by an antioxidant. The degree of color change is proportional to the scavenging activity.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Scavenging = [(A_blank - A_sample) / A_blank] * 100

      • Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % Scavenging against the concentration of the compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

    • Compare the IC₅₀ value to that of ascorbic acid to evaluate its relative antioxidant potency.

References

  • EvitaChem. (n.d.). Buy 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium (EVT-3087770).
  • PubChem. (n.d.). 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). sodium tert-butoxide.
  • Sigma-Aldrich. (n.d.). Sodium methanesulfonate 98.
  • ChemicalBook. (n.d.). SODIUM METHANESULFONATE synthesis.

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Application

Application Notes and Protocols for the Use of N-Acetylcysteine and its Analogs in Cell Culture

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Redox Balance in Cell Culture Maintaining cellular homeostasis is paramount for re...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Redox Balance in Cell Culture

Maintaining cellular homeostasis is paramount for reproducible and physiologically relevant in vitro research. A key aspect of this is managing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Uncontrolled oxidative stress can lead to cellular damage, apoptosis, and experimental artifacts, confounding data interpretation. The supplementation of cell culture media with antioxidants is a common strategy to mitigate these effects.

While the user inquired about "Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate," publicly available data on its specific application and dosage in cell culture is limited. However, the chemical structure suggests an interest in phenolic antioxidants. This guide, therefore, focuses on a well-characterized and widely utilized antioxidant, N-Acetylcysteine (NAC) , and its more potent derivative, N-Acetylcysteine Amide (NACA) . These compounds serve as excellent models for understanding the principles of antioxidant use in cell culture and provide a robust foundation for researchers exploring cytoprotective strategies.

NAC is a precursor to the synthesis of intracellular glutathione (GSH), a primary antioxidant in the cell.[1][2] It also possesses direct ROS scavenging capabilities.[3][4] NACA, an amide derivative of NAC, exhibits increased lipophilicity and membrane permeability, leading to higher bioavailability compared to NAC.[1][5] This enhanced cellular uptake allows for similar or greater protective effects at lower concentrations.[3][5]

This document provides a comprehensive overview of the mechanisms of action of NAC and NACA, detailed protocols for their application in cell culture, and guidance on experimental design and data interpretation.

Mechanism of Action: How NAC and NACA Protect Cells

The protective effects of NAC and NACA against oxidative stress are multifaceted and primarily revolve around the replenishment and maintenance of the intracellular glutathione pool.

  • Glutathione Precursor: NAC is readily deacetylated within the cell to yield L-cysteine, the rate-limiting substrate for the synthesis of glutathione. Elevated intracellular cysteine levels drive the production of GSH, which directly neutralizes ROS and is a crucial cofactor for antioxidant enzymes like glutathione peroxidase.[2]

  • Direct ROS Scavenging: While its direct reaction with some ROS is slower than enzymatic reactions, NAC can directly scavenge certain reactive species, contributing to the overall reduction of oxidative burden.[2][4]

  • Modulation of Signaling Pathways: NAC and NACA have been shown to influence cellular signaling pathways involved in inflammation and cell survival. For instance, NACA has been demonstrated to mitigate oxidative stress through the activation of the Nrf2-ARE pathway, a key regulator of the antioxidant response.

The following diagram illustrates the primary mechanism of action for NAC and NACA in mitigating oxidative stress.

NAC_Mechanism NAC N-Acetylcysteine (NAC) / NACA Cysteine L-Cysteine NAC->Cysteine Deacetylation Cell_Membrane GSH_Synthesis Glutathione (GSH) Synthesis Cysteine->GSH_Synthesis GSH Reduced Glutathione (GSH) GSH_Synthesis->GSH Neutralized_ROS Neutralized Products GSH->Neutralized_ROS Reduces ROS Reactive Oxygen Species (ROS) Oxidative_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Causes ROS->Neutralized_ROS Neutralized by GSH

Caption: Mechanism of NAC/NACA action.

Application Notes and Protocols

General Considerations
  • Cell Line Specificity: The optimal concentration of NAC or NACA can vary significantly between cell types.[6] It is crucial to perform a dose-response curve to determine the ideal concentration for your specific cell line and experimental conditions.

  • Potential for Pro-oxidant Effects: At high concentrations and under certain conditions, antioxidants like NAC can paradoxically exhibit pro-oxidant activity.[7] This underscores the importance of careful dose-response studies.

  • Sterility: Always prepare and handle NAC/NACA solutions under sterile conditions to prevent contamination of your cell cultures.

Dosage Recommendations

The following table provides a summary of typical concentration ranges for NAC used in various cell culture applications, based on published literature. For NACA, due to its higher bioavailability, starting concentrations can often be lower than those used for NAC.

ApplicationCell Type ExamplesTypical NAC Concentration RangeKey Considerations
General Antioxidant Support Various (e.g., CHO, HepG2, Stem Cells)0.5 - 5 mMStart with a low concentration and assess for any impact on cell proliferation or morphology.
Protection from Xenobiotics HepG2 (liver cells)0.125 - 0.5 mMEffective in mitigating toxicity from compounds like lead nitrate.[8]
Modulation of Proliferation Goat Ovarian Granulosa Cells, Dental Pulp Stem Cells200 µM - 2.5 mMEffects can be concentration-dependent, with lower doses promoting and higher doses inhibiting proliferation.[9][10]
Inhibition of Apoptosis CHO cells, Neuronal Cultures1 - 10 mMCan protect against induced apoptosis but may also induce apoptosis at high concentrations in some cell types.[4][7]
Organoid Culture Lung, Colorectal, Liver, Pancreas OrganoidsComponent of culture mediaOften included as a standard component in organoid expansion media to maintain viability and reduce stress.[11]
Protocol 1: Preparation of a Sterile 1M N-Acetylcysteine Stock Solution
  • Materials:

    • N-Acetylcysteine (cell culture grade)

    • Sterile, cell culture-grade water or PBS

    • Sterile 50 mL conical tube

    • 0.22 µm sterile syringe filter

    • Sterile syringes and storage vials

  • Procedure:

    • Weigh out the appropriate amount of NAC to make a 1M solution (e.g., 1.632 g for 10 mL).

    • In a sterile environment (e.g., a biological safety cabinet), add the NAC powder to the 50 mL conical tube.

    • Add a portion of the sterile water or PBS (e.g., 8 mL for a final volume of 10 mL) and vortex until the NAC is completely dissolved. The pH will be acidic.

    • Adjust the pH to 7.0-7.4 using sterile 1N NaOH. This is crucial for cell viability.

    • Bring the final volume to the desired amount with sterile water or PBS.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into sterile, light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Optimal NAC/NACA Concentration (Dose-Response Assay)

This protocol outlines a method to determine the optimal, non-toxic concentration of NAC or NACA for your specific cell line using a viability assay such as MTT or MTS.

Dose_Response_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed cells in a 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Prepare_Dilutions Prepare serial dilutions of NAC/NACA in media Add_Treatments Replace media with treatment dilutions Prepare_Dilutions->Add_Treatments Incubate Incubate for 24, 48, or 72 hours Add_Treatments->Incubate Viability_Assay Perform MTT/MTS viability assay Incubate->Viability_Assay Data_Analysis Analyze data and plot dose-response curve Viability_Assay->Data_Analysis Determine_Optimal_Conc Determine optimal concentration Data_Analysis->Determine_Optimal_Conc

Sources

Method

Application Notes and Protocols: Preparation of Aqueous Solutions of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate

Abstract This document provides a detailed guide for the preparation, handling, and storage of aqueous solutions of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (CAS: 2225879-32-1). The protocols are designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the preparation, handling, and storage of aqueous solutions of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (CAS: 2225879-32-1). The protocols are designed for researchers, scientists, and professionals in drug development and related fields. By elucidating the chemical principles behind the compound's structure, this guide explains the rationale for each step, ensuring the preparation of stable, reliable, and safe solutions for experimental use. Protocols for pilot solubility testing, stock solution preparation, and sterile filtration are provided.

I. Scientific Principles & Compound Profile

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is a specialized organic compound designed to integrate two key functional moieties: a hindered phenol and a sodium sulfonate. This unique combination suggests its primary application as a water-soluble antioxidant.

  • Expertise & Causality: The molecule's antioxidant capability is derived from the hindered phenol group. The bulky tert-butyl group adjacent to the hydroxyl (-OH) group provides steric hindrance. When the phenol donates a hydrogen atom to neutralize a free radical, the resulting phenoxy radical is stabilized, preventing it from initiating further oxidative chain reactions.[1][2][3] This is a well-established mechanism for primary antioxidants used to protect materials from thermal-oxidative degradation.[4][5]

  • Trustworthiness through Design: The methanesulfonate group (–CH₂SO₃⁻Na⁺) is an ionic functional group that confers high water solubility.[6][7] This is critical for applications in aqueous biological systems or assays where non-polar antioxidants would be ineffective due to poor solubility. The sulfonate group is generally stable against hydrolysis in neutral aqueous solutions, contributing to the reliability of the prepared stock solutions.[7]

Compound Data Summary
PropertyValueSource
Chemical Name Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate-
CAS Number 2225879-32-1BLD Pharm
Molecular Formula C₁₁H₁₅NaO₄SBLD Pharm
Molecular Weight 266.29 g/mol BLD Pharm
Predicted Appearance White to off-white solidInference
Predicted Solubility Soluble in water; limited solubility in non-polar organic solvents[6][7]

II. Safety & Handling Precautions

As with any chemical compound for which toxicological data is not widely available, Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate should be handled with care, assuming it is potentially hazardous.

  • Core Directive: Always work in a well-ventilated area, preferably within a chemical fume hood, when handling the solid compound to avoid inhalation of dust.[8][9]

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, must be worn at all times.[10][11]

  • Exposure Minimization: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.[8][9]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Know the location of the first-aid kit and emergency contact numbers.[10]

III. Experimental Protocols: Solution Preparation

The following protocols are designed as a self-validating system. Since the precise solubility limit of this compound is not published, a pilot test is strongly recommended before preparing larger volumes or higher concentrations of a stock solution.

A. Materials and Equipment
  • Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate powder

  • High-purity, sterile water (e.g., Type I Ultrapure, Milli-Q®, or WFI)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Beakers

  • Magnetic stirrer and stir bars

  • Spatula and weigh boats

  • Sterile syringes and 0.22 µm syringe filters (e.g., PES or PVDF membrane)

  • Sterile storage vessels (e.g., amber glass vials or polypropylene tubes)

  • Standard laboratory PPE (gloves, safety glasses, lab coat)

B. Protocol 1: Pilot Solubility Test

Rationale: This small-scale test prevents waste of the compound and time by quickly establishing an approximate solubility limit in your specific solvent and conditions.

  • Weigh: Accurately weigh approximately 5 mg of the compound into a small, tared glass vial.

  • Initial Solvation: Add 100 µL of high-purity water to the vial. This creates an initial high-concentration slurry (50 mg/mL).

  • Titrate & Mix: Vortex or stir the mixture vigorously for 1-2 minutes. Observe for dissolution.

  • Incremental Dilution: If the solid has not fully dissolved, add another 100 µL of water (total volume 200 µL, concentration 25 mg/mL). Vortex/stir again.

  • Repeat: Continue adding 100 µL aliquots of water, mixing thoroughly after each addition, until the compound is fully dissolved. Record the total volume of solvent required.

  • Calculate: Use the final volume to calculate the estimated solubility limit. For example, if 5 mg dissolved completely in 500 µL (0.5 mL), the solubility is at least 10 mg/mL.

C. Protocol 2: Preparation of a 10 mM Aqueous Stock Solution

Rationale: This protocol details the preparation of a standard stock solution. Using a volumetric flask ensures high accuracy of the final concentration, which is critical for experimental reproducibility.

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.[12][13][14]

    • Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM solution:

    • Mass (g) = (0.010 mol/L) × (0.010 L) × (266.29 g/mol ) = 0.00266 g = 2.66 mg

  • Weigh Compound: Accurately weigh the calculated mass (e.g., 2.66 mg) using an analytical balance and a weigh boat.

  • Transfer to Beaker: Carefully transfer the weighed powder into a beaker of an appropriate size (e.g., a 25 mL beaker for a 10 mL final volume). Add a small magnetic stir bar.

  • Dissolve: Add approximately 70-80% of the final desired volume of high-purity water (e.g., 7-8 mL for a 10 mL solution) to the beaker. Place the beaker on a magnetic stirrer and stir at a moderate speed until the solid is completely dissolved. Gentle warming (to 30-40°C) may be used to aid dissolution if necessary, but observe for any color change which could indicate degradation.

  • Transfer to Volumetric Flask: Once fully dissolved, quantitatively transfer the solution to a 10 mL Class A volumetric flask. Rinse the beaker with a small amount of water 1-2 times and add the rinsate to the flask to ensure all of the compound is transferred.

  • Adjust to Final Volume: Carefully add water to the flask until the bottom of the meniscus touches the calibration mark.

  • Final Mix: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

D. Protocol 3: Sterile Filtration of Stock Solution

Rationale: For use in cell culture or other biological applications, removing potential microbial contamination via filtration is a critical step to ensure data integrity. A 0.22 µm pore size is the standard for sterilizing filtration.[15][16][17]

  • Prepare a Sterile Workspace: Perform all subsequent steps in a laminar flow hood or biological safety cabinet.

  • Draw Solution: Using a sterile syringe appropriately sized for your volume, draw up the prepared stock solution.

  • Attach Filter: Aseptically attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter: Carefully dispense the solution through the filter into a sterile, final storage container (e.g., an amber vial).

  • Seal and Label: Immediately cap the storage container. Label it clearly with the compound name, concentration, date of preparation, and "Sterile."

IV. Visualization of Experimental Workflow

The following diagram illustrates the logical flow for preparing a sterile aqueous solution of the target compound.

G cluster_prep Preparation cluster_sterile Sterilization (Optional) cluster_storage Storage A 1. Calculate Mass (Molarity x Volume x MW) B 2. Weigh Compound (Analytical Balance) A->B C 3. Dissolve in ~80% Solvent (Stir until clear) B->C D 4. Transfer to Volumetric Flask (Quantitative) C->D E 5. Adjust to Final Volume (Add solvent to mark) D->E F 6. Homogenize (Invert flask) E->F G 7. Draw into Sterile Syringe F->G For biological use J 10. Store at Recommended Temp (Protected from light) F->J For non-sterile use H 8. Attach 0.22 µm Filter G->H I 9. Filter into Sterile Vial H->I I->J

Caption: Workflow for preparing a sterile aqueous stock solution.

V. Storage and Stability

Rationale: The hindered phenol moiety is an antioxidant and is therefore susceptible to oxidation over time, which can be accelerated by light and elevated temperatures.[18] Improper storage can lead to a decrease in the compound's efficacy and the formation of colored degradation products.

  • Short-Term Storage (up to 1 week): Store aqueous solutions at 2-8°C.

  • Long-Term Storage (> 1 week): Aliquot the solution into single-use volumes and store at -20°C or below to minimize freeze-thaw cycles.

  • Light Protection: Always store the compound, both in solid form and in solution, protected from light. Use amber vials or wrap containers in aluminum foil.[19]

  • Recommendation: For the most sensitive applications, it is best practice to prepare fresh solutions immediately before use. If discoloration (e.g., yellowing) is observed, the solution should be discarded as this may indicate degradation.

VI. References

  • Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals. [Link]

  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024). Vinati Organics. [Link]

  • Mechanism of Hindered Phenol Antioxidant. (2024). Vinati Organics. [Link]

  • Sodium Alkyl Naphthalene Sulfonate Anionic Surfactants. (2025). INTERSURFCHEM SOLUTIONS. [Link]

  • Hindered Phenols | Antioxidants for Plastics. amfine.com. [Link]

  • Hindered Phenol Antioxidant HPAO. (2025). Tintoll. [Link]

  • Chemical Safety Best Practices in The Lab. (2023). Green World Group. [Link]

  • Molarity Made Easy: How to Calculate Molarity and Make Solutions. (2017). YouTube. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. (2024). Moravek, Inc.. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. (2025). PMC. [Link]

  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (2020). MDPI. [Link]

  • Molarity Formula. BYJU'S. [Link]

  • How to Calculate Molarity using Solute Mass. (2021). Study.com. [Link]

  • Transformation of Hindered Phenolic Antioxidants. (2019). Stabilization Technologies. [Link]

  • Sodium Sulfonates. Quimica Liposoluble. [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). PMC. [Link]

  • Molarity and Solution Units of Concentration. chem.uiuc.edu. [Link]

  • A guide to sterile filtration solutions for critical applications. (2024). Atlas Copco Taiwan. [Link]

  • How To Filter-Sterilize Aqueous Solutions using Steripak™-GP Filter Devices. (2022). YouTube. [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021). Pegex. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate Solubility

Welcome to the Application Scientist Support Portal. Working with amphiphilic specialty reagents like Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Working with amphiphilic specialty reagents like Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (CAS No. 2225879-32-1) often presents unique physicochemical challenges[1].

Because this molecule contains both a highly hydrophilic anionic headgroup (methanesulfonate) and a bulky, hydrophobic tail (tert-butyl-phenol), it inherently exhibits surfactant-like behavior[2]. This guide is designed to move beyond basic troubleshooting by explaining the causality behind solubility failures, empowering you to design self-validating experimental protocols.

Physicochemical Profiling

To resolve solubility issues, we must first understand the thermodynamic drivers of the molecule. The table below summarizes the quantitative data dictating its phase behavior.

PropertyValue / CharacteristicImpact on Experimental Solubility
Molecular Weight 266.29 g/mol Moderate size; generally favors rapid solvation kinetics if the solvent polarity is matched.
Sulfonate pKa < 1.0Permanently ionized in almost all biological and synthetic working pH ranges (pH 1–14).
Phenolic pKa ~9.5 – 10.0Deprotonates at high pH, forming a highly soluble dianion, but drastically increases susceptibility to rapid oxidation[3].
Hydrophobic Bulk tert-butyl groupDrives hydrophobic collapse in water, leading to micellization, foaming, and concentration-dependent cloudiness.
Lattice Energy High (Sodium Salt)Prevents spontaneous dissolution in strictly non-polar organic solvents (e.g., Hexane, Dichloromethane) without phase-transfer agents.

Troubleshooting FAQs

Q1: Why does my aqueous stock solution turn cloudy or foam excessively upon agitation?

The Causality: You are observing critical micelle concentration (CMC) dynamics. The hydrophilic sodium sulfonate group readily solvates in water, but the hydrophobic tert-butyl group disrupts the water's hydrogen-bond network. To minimize thermodynamic penalty, the molecules self-assemble into micelles, which scatter light (cloudiness) and stabilize air-water interfaces (foaming)[2]. The Solution: Do not vortex vigorously; use gentle orbital swirling or bath sonication. If you require a monomeric dispersion above the CMC, introduce 5–10% of a polar aprotic co-solvent (like DMSO) to disrupt the hydrophobic interactions of the tert-butyl groups.

Q2: I adjusted the pH of my assay buffer to 4.5, and the compound precipitated. Why?

The Causality: At pH 4.5, the phenolic hydroxyl group is fully protonated (neutral)[4]. If your buffer has high ionic strength (e.g., >150 mM NaCl), the abundance of background ions outcompetes your compound for water of hydration. This "salting-out" effect forces the neutral, hydrophobic tert-butyl-phenol moieties to aggregate and crash out of solution. The Solution: When working at acidic pH, minimize background salt concentrations. If high ionic strength is mandatory for your assay, pre-warm the buffer to 37°C to increase the thermodynamic solubility limit before adding the compound.

Q3: How can I dissolve this compound in organic solvents for downstream synthetic modifications?

The Causality: As a sodium salt, the electrostatic lattice energy between the sulfonate anion and the sodium cation is immense. Non-polar solvents (like DCM or Toluene) lack the dielectric constant required to separate these ions. The Solution: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), which can coordinate the sodium ion. If you must use a less polar solvent, utilize a phase-transfer catalyst (e.g., Tetrabutylammonium bromide) or a crown ether (e.g., 15-crown-5) to encapsulate the Na⁺ ion, rendering the entire complex organic-soluble.

Mechanistic Visualizations

To conceptualize how environmental factors dictate the solubility state of this compound, refer to the logical pathways below.

G Start Solvent System? Aq Aqueous Buffer Start->Aq Org Organic Solvent Start->Org Cloudy Cloudy / Foaming? Aq->Cloudy Conc > CMC Precip Precipitation? Org->Precip Low Polarity Sol1 Add 5% DMSO or Warm to 37°C Cloudy->Sol1 Disrupt Micelles Sol2 Use Phase Transfer Catalyst or DMF Precip->Sol2 Solvate Na+

Decision tree for resolving common solubility issues.

Mechanism Monomer Monomeric State (Hydrophilic Sulfonate + Hydrophobic t-Butyl) pH_Drop pH_Drop Monomer->pH_Drop SaltingOut High Ionic Strength (Salting Out) Monomer->SaltingOut Aggregation Hydrophobic Aggregation (Micellization) pH_Drop->Aggregation SaltingOut->Aggregation Precipitation Visible Cloudiness / Precipitation Aggregation->Precipitation Exceeds Solubility Limit

Mechanistic pathway of amphiphilic aggregation and precipitation.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 50 mM Aqueous Stock Solution (Monomeric)

This protocol utilizes a co-solvent approach to prevent micellization and ensure accurate molar dosing for biological assays.

  • Gravimetric Analysis: Accurately weigh 13.31 mg of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate into a sterile, static-free 1.5 mL microcentrifuge tube.

  • Co-solvent Wetting: Add 50 µL of anhydrous DMSO (5% final volume). Gently swirl to wet the hydrophobic tert-butyl groups. Self-Validation Check: The powder should form a translucent slurry.

  • Aqueous Hydration: Add 950 µL of pre-warmed (37°C) deionized water or low-salt buffer (e.g., 10 mM HEPES, pH 7.4).

  • Dissolution: Place the tube in an ultrasonic water bath for 60 seconds. Do not vortex , as the sulfonate group will induce severe foaming.

  • Verification: Hold the tube against a dark background. The solution must be optically clear. If a Tyndall effect (light scattering) is observed, micelles are present; warm the solution slightly to shift the equilibrium back to monomers.

Protocol B: Solubilization in Non-Polar Organics via Phase Transfer

Use this protocol when the compound must be reacted in dichloromethane (DCM) or similar solvents.

  • Suspension: Suspend 1.0 mmol of the compound in 10 mL of anhydrous DCM. It will remain a cloudy, heterogeneous suspension due to the sodium salt lattice.

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of Tetrabutylammonium bromide (TBAB) or 1.1 mmol of 15-crown-5 ether.

  • Equilibration: Stir vigorously at room temperature for 15–30 minutes.

  • Self-Validation Check: The suspension will clarify into a homogeneous solution as the phase-transfer agent coordinates the Na⁺ ion, dragging the lipophilic phenoxide/sulfonate complex into the organic phase.

References

  • ResearchGate. "Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling". Scientific Publications. Available at: [Link]

  • IntechOpen. "Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis". Open Access Book Chapters. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate Synthesis

Welcome to the Technical Support Center for . This compound, often referred to as a water-soluble hindered phenol, is a critical antioxidant and synthetic intermediate used in advanced drug development and polymer stabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for . This compound, often referred to as a water-soluble hindered phenol, is a critical antioxidant and synthetic intermediate used in advanced drug development and polymer stabilization.

Synthesizing this molecule requires the precise para-sulfomethylation of 2-tert-butylphenol. Because phenol-formaldehyde condensations are notoriously sensitive to reaction environments, this guide is designed to help researchers troubleshoot biphasic mass transfer limitations, control regioselectivity, and prevent unwanted polycondensation.

I. Self-Validating Experimental Protocol

To ensure high-fidelity results, this methodology is designed as a self-validating system . Each critical phase contains an observable physical milestone that confirms mechanistic success before you proceed to the next step.

Step 1: Generation of the Sulfomethylating Agent

  • Action: In a reaction vessel equipped with a reflux condenser and high-shear mechanical stirrer, combine equimolar amounts of sodium sulfite ( Na2​SO3​ ) and aqueous formaldehyde ( CH2​O ) at 60 °C. Stir for 1 hour.

  • Causality: This step pre-forms the active electrophile,[1], preventing unreacted formaldehyde from directly attacking the phenol and causing unwanted cross-linking.

  • Validation Check: The solution must remain optically clear and exhibit a slight exothermic temperature bump, confirming the complete formation of the intermediate.

Step 2: Biphasic Condensation Setup

  • Action: Add 1.0 molar equivalent of 2-tert-butylphenol to the aqueous mixture. Adjust the pH strictly to 8.5–9.5 using 10% NaOH.

  • Causality: 2-tert-butylphenol is highly hydrophobic. The reaction occurs exclusively at the organic-aqueous interface. Maintaining a slightly alkaline pH ensures the phenol remains partially activated while[2].

  • Validation Check: The mixture will immediately form a turbid, milky biphasic emulsion.

Step 3: Thermal Activation & Reaction

  • Action: Increase the temperature to 85–90 °C and apply high-shear agitation (>800 rpm) for 2 to 3 hours.

  • Causality: The thermal energy overcomes the activation barrier for electrophilic aromatic substitution at the sterically favored para-position (C4).

  • Validation Check (Critical): As the hydrophobic 2-tert-butylphenol is converted into the target sulfonate salt, the turbid emulsion will gradually clarify. The reaction is validated as complete when the mixture transitions into a transparent, single-phase homogeneous aqueous solution.

Step 4: Isolation and Purification

  • Action: Cool the mixture to 5 °C to induce crystallization, or salt out the product using NaCl. Filter and wash with cold ethanol.

II. Workflow & Troubleshooting Visualization

ReactionOptimization A Phase 1: Intermediate Formation Na2SO3 + CH2O B Phase 2: Biphasic Condensation Add 2-tert-butylphenol A->B pH Control (8.5-9.5) C Phase 3: Thermal Activation 85-90°C, pH 8.5-9.5 B->C High-Shear Mixing E Error: Unreacted Phenol Cause: Poor Mass Transfer B->E Mild Stirring (<400 rpm) D Phase 4: Isolation Target: Monomeric Sulfonate C->D Complete Conversion (Clear Solution) F Error: Polycondensation Cause: Acidic pH / High Temp C->F pH < 8.0 or T > 100°C

Logical workflow and troubleshooting nodes for the sulfomethylation of 2-tert-butylphenol.

III. Troubleshooting FAQs

Q1: My reaction mixture never clarifies, and I am left with a large amount of unreacted 2-tert-butylphenol. How do I force the reaction to completion? A1: This is a classic mass transfer limitation. Because the reaction mass is a[3], the reaction only occurs at the droplet interface.

  • Solution: If high-shear mechanical stirring is insufficient, introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB), or utilize micellar catalysis by adding a small amount of a surfactant like sodium dodecylbenzenesulfonate (SDBS). This will drastically increase the interfacial surface area and drive the reaction to completion at lower temperatures.

Q2: Instead of a water-soluble powder, my product is a thick, viscous brown resin. What went wrong? A2: You have accidentally synthesized a sulfomethylated phenolic resin. This polycondensation occurs when the hydroxymethylated intermediates undergo rapid dehydration and react with adjacent phenol rings to form methylene bridges.

  • Solution: This side-reaction is strictly governed by pH and temperature. Ensure your [2]. Acidic environments catalyze resinification. Additionally, never exceed 95 °C during the thermal activation phase.

Q3: NMR analysis shows a mixture of mono- and di-sulfomethylated products. How do I isolate the mono-substituted target? A3: While the bulky tert-butyl group at C2 provides steric hindrance, the ortho position (C6) is still electronically activated by the hydroxyl group. If you use an excess of the sulfomethylating agent, [4].

  • Solution: Strictly control your stoichiometry. Use a slight deficit of formaldehyde/sulfite (e.g., a 1.0 : 0.9 ratio of phenol to intermediate). This starves the reaction slightly, ensuring that substitution only occurs at the thermodynamically favored, less hindered para-position.

Q4: My final isolated powder has a pinkish-brown tint instead of being pure white. Is it degraded? A4: Yes, hindered phenols are highly susceptible to oxidation. In the presence of atmospheric oxygen and alkaline conditions at 90 °C, the phenol can oxidize into a highly conjugated, colored quinone methide.

  • Solution: Purge your reaction vessel with an inert gas (Nitrogen or Argon) prior to heating. You can also add a 5% molar excess of sodium bisulfite, which acts as a sacrificial reducing agent to quench oxidative radicals during the reaction.

IV. Quantitative Optimization Parameters

Use the following data table to benchmark your experimental conditions against the optimized parameters for monomeric sulfomethylation.

ParameterSub-optimal RangeOptimized RangeMechanistic Causality
Reagent Molar Ratio (Phenol : CH2​O : Na2​SO3​ )1.0 : 2.0 : 2.01.0 : 1.1 : 1.2 Excess formaldehyde drives [4].
Reaction pH < 8.0 or > 10.58.5 – 9.5 [2] (resinification). Basic conditions prevent this but risk oxidation if too high.
Temperature > 100 °C85 – 90 °C Temperatures exceeding 100 °C accelerate the [3].
Agitation Rate < 400 rpm> 800 rpm (or PTC)High shear is required to overcome [3].
V. References
  • Title: THE SULFOMETHYLATION REACTION. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Preparation of sulfomethylated phenol formaldehyde resin. Source: ResearchGate. URL: [Link]

  • Title: Technology of obtaining water-soluble surface-active substances by the method of phenol sulfomethylation. Source: SciSpace. URL: [Link]

  • Title: Studying the process of phenol sulfomethylation in the technology of water soluble surfactants. Source: Eastern-European Journal of Enterprise Technologies. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Experiments with Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (CAS No. 2225879-32-1)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (CAS No. 2225879-32-1)[1]. Drawing from established principles in pharmacology, cell biology, and analytical chemistry, this document provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure the integrity and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the compound's properties, handling, and mechanism of action.

Q1: What is Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate and what is its expected mechanism of action?

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is an organosulfur compound. While direct studies on this specific molecule are limited in publicly available literature, its structural analog, 3-(3'-tert-butyl-4'-hydroxyphenyl)propylthiosulfonate of Sodium (TS-13), has been studied alongside the well-known antioxidant tert-butylhydroquinone (tBHQ)[2].

Based on these analog studies, the compound is anticipated to function as a potent activator of the Keap1/Nrf2/ARE signaling pathway [2]. This pathway is a master regulator of cellular defense against oxidative stress. The compound likely induces the expression of Phase II detoxification enzymes, contributing to its chemopreventive functions. However, researchers should be aware that biological effects may also be mediated by Nrf2-independent mechanisms, potentially involving pathways such as NFκB, PI3K/AKT, and Wnt signaling[2].

Q2: What are the recommended solvents and storage conditions for this compound?

  • Solvent Selection: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended due to its ability to dissolve a wide range of organic molecules[3]. The compound is a sodium salt and is expected to have some aqueous solubility, but preparing a high-concentration stock in a buffer may be challenging.

  • Stock Solution Storage: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. It is critical to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can compromise compound integrity and lead to precipitation[4]. Store these aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.

  • Solid Compound Storage: The solid form of related methanesulfonate compounds is known to be hygroscopic (absorbs moisture from the air)[5][6]. Therefore, the solid compound should be stored in a desiccator at room temperature, tightly sealed to protect it from moisture.

Q3: What are the primary safety precautions when handling this compound?

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes, as related compounds are known to cause skin and eye irritation.[5][7]

  • Spills: In case of a spill, use appropriate absorbent material to clean up the solid, avoiding dust creation. Dispose of the waste in accordance with local regulations.[9]

Section 2: Troubleshooting Experimental Assays

This section is designed in a question-and-answer format to directly address specific experimental issues.

Q1: My compound shows variable or no biological activity between experiments. What could be the cause?

This is a common issue that can stem from compound integrity, metabolic activity, or assay conditions.

  • Potential Cause A: Compound Degradation

    • The "Why": Sulfonamide and sulfonate-containing compounds can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. The sulfur-nitrogen or sulfur-oxygen bond can cleave over time, rendering the compound inactive.[10]

    • Solution:

      • Prepare Fresh Working Solutions: Always prepare fresh dilutions from a frozen DMSO stock aliquot for each experiment. Do not store aqueous solutions for extended periods.

      • Control pH: Ensure the pH of your assay buffer is stable and within a neutral range (pH 6.8-7.6), as extreme pH can accelerate degradation.[10]

      • Validate Stock Integrity: If you suspect the DMSO stock has degraded, prepare a fresh stock from the solid compound.

  • Potential Cause B: Metabolic Inactivation

    • The "Why": The tert-butyl group on the molecule is a known site for metabolic activity, particularly oxidation by Cytochrome P450 (CYP) enzymes in the liver.[11] If you are using liver-derived cells (e.g., HepG2), primary hepatocytes, or in vivo models, the compound may be rapidly metabolized into a less active or inactive form.

    • Solution:

      • Use a CYP Inhibitor: In cellular assays, consider co-incubating with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to determine if metabolism is affecting the compound's potency.

      • Measure Compound Stability: Use LC-MS/MS to measure the concentration of the parent compound in your cell culture media or plasma over time to determine its metabolic half-life.

  • Potential Cause C: General Assay Errors

    • The "Why": Inconsistent results can arise from simple experimental variability, such as inaccurate pipetting, temperature fluctuations, or incorrect plate reading parameters.[12]

    • Solution:

      • Equilibrate Reagents: Ensure all buffers and reagents are equilibrated to the proper assay temperature before starting.[12]

      • Review Protocol: Double-check all steps, especially reagent addition order and incubation times. Use positive and negative controls to ensure the assay itself is performing as expected.

      • Check for Bubbles: Air bubbles in microplate wells can interfere with absorbance or fluorescence readings, leading to erratic data.[12]

Q2: I observed precipitation or cloudiness after diluting my DMSO stock into aqueous cell culture media. How can I fix this?

This phenomenon, often called "crashing out," is a primary challenge for compounds with low aqueous solubility.[3]

  • Potential Cause A: Exceeding Maximum Aqueous Solubility

    • The "Why": While a compound may be soluble at high concentrations in 100% DMSO, its solubility can drop dramatically when diluted into an aqueous environment like cell culture media. The final concentration of DMSO in the media is often too low (<0.5%) to keep the compound fully dissolved.[4]

    • Solution:

      • Optimize Dilution Protocol: Instead of a single large dilution step, perform a serial dilution. First, dilute the DMSO stock into a small volume of media (e.g., a 1:10 dilution), vortexing vigorously, and then use this intermediate dilution to make the final working concentration.

      • Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help keep the compound in solution. Always validate the vehicle toxicity.

      • Use a Solubilizing Agent: For certain applications, non-toxic solubilizing agents like Pluronic F-68 or cyclodextrins can be incorporated into the media, but this must be validated to ensure it doesn't interfere with the assay.

  • Potential Cause B: Interaction with Media Components

    • The "Why": High concentrations of salts, proteins (especially in serum), and other components in cell culture media can reduce the solubility of a compound and promote precipitation.[4]

    • Solution:

      • Test in Simpler Buffers: First, test the compound's solubility in a simple buffer like PBS to see if media components are the primary issue.

      • Reduce Serum Concentration: If possible, run the experiment in reduced-serum or serum-free media, as serum proteins are a common cause of compound binding and precipitation.

Q3: My results suggest off-target effects or cellular toxicity at concentrations where I expect specific activity. What should I investigate?

  • Potential Cause: Presence of Genotoxic Impurities

    • The "Why": The synthesis of methanesulfonate salts can sometimes result in the formation of highly reactive and potentially genotoxic methanesulfonate esters (e.g., methyl methanesulfonate) as impurities.[13][14] These impurities can cause DNA damage and induce toxicity or apoptosis, which could be misinterpreted as a primary effect of the compound.[15]

    • Solution:

      • Verify Compound Purity: Obtain a Certificate of Analysis (CoA) from the supplier to confirm the purity of the compound batch. If genotoxic impurities are a concern, consider using analytical methods like derivatization HPLC or GC-MS to screen for them.[14][16]

      • Run a Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration range where the compound is toxic and ensure your experiments are conducted well below this threshold.

Section 3: Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-Weighing: Allow the vial of solid Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate to equilibrate to room temperature before opening to prevent condensation of moisture onto the hygroscopic powder.[5]

  • Weighing: In a chemical fume hood, accurately weigh out the desired amount of the compound into a sterile, conical tube. For example, to make 1 mL of a 10 mM solution (Molecular Weight to be confirmed by supplier, assume ~280.3 g/mol for calculation), you would weigh 2.803 mg.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If needed, gently warm the tube to 37°C to aid dissolution.[4] Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes (e.g., 20 µL aliquots) and store them at -20°C or -80°C.

Workflow: General Cell-Based Assay

This workflow provides a logical sequence for applying the compound in a typical cell-based experiment.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase thaw Thaw one aliquot of 10 mM DMSO stock serial_dilute Perform serial dilution in serum-free media to create 2X working solution thaw->serial_dilute add_compound Add 2X working solution to cells (1:1 volume ratio) serial_dilute->add_compound plate_cells Plate cells and incubate (e.g., 24 hours) to allow attachment add_vehicle Add 2X vehicle control (media + DMSO) to control wells plate_cells->add_vehicle incubate Incubate for desired treatment period (e.g., 12, 24, 48 hours) add_compound->incubate add_vehicle->incubate assay Perform endpoint assay (e.g., qPCR, Western Blot, Reporter Assay) incubate->assay

Caption: General workflow for a cell-based experiment.

Section 4: Data & Pathway Visualization

Table 1: Physicochemical Properties (Data for Analog Sodium Methanesulfonate)

PropertyValueSource(s)
CAS Number 2386-57-4 (for Sodium Methanesulfonate)[17]
Molecular Formula CH₃NaO₃S (for Sodium Methanesulfonate)[17]
Appearance White to almost white crystalline powder[6]
Water Solubility Soluble[17]
Sensitivity Hygroscopic[6]
Storage Temperature Room Temperature, under inert/dry atmosphere[17]

Note: Data presented is for the related compound Sodium Methanesulfonate, as specific experimental data for Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is not widely published. Always refer to the supplier-provided CoA for batch-specific information.

Table 2: Troubleshooting Summary

ObservationPotential CauseRecommended Solution
Inconsistent Activity Compound Degradation (Hydrolysis)Prepare fresh working solutions for each experiment; ensure buffer pH is neutral.[10]
Metabolic Inactivation (CYP Enzymes)Use CYP inhibitors in cell models; perform LC-MS analysis to measure compound stability.[11]
Precipitation in Media Exceeding Aqueous SolubilityUse serial dilution; gently warm/vortex; slightly increase final DMSO concentration if tolerated.[4]
Interaction with Media Components (Serum)Test solubility in simple buffers (PBS); use reduced-serum or serum-free media if possible.[4]
Off-Target/Toxic Effects Genotoxic Impurities (e.g., MMS)Verify compound purity via CoA; run cytotoxicity assays to establish a non-toxic working concentration range.[14][15]

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G cluster_stock Step 1: Check Stock Solution cluster_dilution Step 2: Optimize Dilution cluster_media Step 3: Evaluate Media start Precipitation observed in cell culture media? check_stock Is the thawed DMSO stock solution clear? start->check_stock Yes warm_stock Action: Warm to 37°C and vortex vigorously check_stock->warm_stock No check_protocol Are you performing a single, large dilution? check_stock->check_protocol Yes warm_stock->check_stock fresh_stock Action: Prepare a fresh stock solution warm_stock->fresh_stock If still not dissolved serial_dilute Solution: Use serial dilution. Dilute stock 1:10 in media first, then make final concentration. check_protocol->serial_dilute Yes check_serum Are you using a high-serum medium? check_protocol->check_serum No end_ok Problem Resolved serial_dilute->end_ok reduce_serum Solution: Test in reduced-serum or serum-free media check_serum->reduce_serum Yes end_persist Issue Persists: Consider formulation with solubilizing agents check_serum->end_persist No reduce_serum->end_ok

Caption: Logical workflow for diagnosing and solving compound precipitation.

Diagram 2: Anticipated Keap1/Nrf2 Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Sodium (3-(tert-butyl)-4- hydroxyphenyl)methanesulfonate keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Inhibits nrf2_free Nrf2 (Free) keap1_nrf2->nrf2_free Nrf2 Release nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds genes Transcription of Phase II Enzymes (e.g., NQO1, HMOX1) are->genes

Caption: The expected mechanism of action via the Keap1/Nrf2 pathway.

References

  • Santa Cruz Biotechnology, Inc. (2017).
  • TCI EUROPE N.V.
  • Fisher Scientific. (2010).
  • TCI Chemicals. (2026). SAFETY DATA SHEET - Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
  • Sigma-Aldrich. Sulfate Assay Kit (MAK132) - Technical Bulletin.
  • MilliporeSigma. (2022).
  • BLD Pharm. SODIUM (3-(TERT-BUTYL)-4-HYDROXYPHENYL)
  • Reddit r/CHROMATOGRAPHY. (2025). PFAS Method Development - Sulfonated Compounds Not Showing/Achieving Lower LOD.
  • BioAssay Systems. Troubleshooting Guide.
  • ChemicalBook. (2026).
  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • Shintyapina, A. B., Vavilin, V. A., Safronova, O. G., & Lyakhovich, V. V. (2017). The Gene Expression Profile of a Drug Metabolism System and Signal Transduction Pathways in the Liver of Mice Treated With Tert-Butylhydroquinone or 3-(3'-tert-butyl-4'-hydroxyphenyl)propylthiosulfonate of Sodium. PLoS One, 12(5), e0176939.
  • Di, L., & Kerns, E. H. (2006).
  • Scott, T. P., et al. (2015). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 6(8), 913-917.
  • BenchChem. (2025).
  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(3), 429-433.
  • Guidechem.
  • Shweta, S., et al. (2024). Proteomic Alterations and Metabolic Pathway Modulations Induced by Methyl Methane Sulfonate Treatment in Response to DNA Damage.
  • BenchChem. (2025). Stability of methanesulfonamide in acidic and basic conditions.
  • Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1950.
  • Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. MDPI.

Sources

Optimization

"Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate" interference in assays

Welcome to the Phenolic Interference Support Hub As a Senior Application Scientist, I frequently consult with research teams experiencing sudden, inexplicable anomalies in their colorimetric assays. When working with Sod...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phenolic Interference Support Hub

As a Senior Application Scientist, I frequently consult with research teams experiencing sudden, inexplicable anomalies in their colorimetric assays. When working with Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate , a highly effective antioxidant and buffer additive, researchers often encounter severe assay interference.

This guide is designed to move beyond basic troubleshooting. We will dissect the exact chemical causality behind these artifacts, establish self-validating experimental protocols, and provide robust workarounds to ensure your data maintains absolute scientific integrity.

FAQ 1: The "Instant Purple" MTT Phenomenon

Q: I added my treatment containing Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate to my cells, and the MTT assay turned dark purple almost immediately. Are my cells hyper-proliferating?

A: No, this is a classic false-positive artifact caused by direct chemical reduction. To understand the causality, we must look at the molecular structure of the compound. It contains a sterically hindered phenol ring (specifically, a hydroxyl group adjacent to a bulky tert-butyl group). This structural motif is famous for its antioxidant properties because the hydroxyl group readily donates electrons, forming a highly stable phenoxy radical.

In a standard MTT, MTS, or XTT assay, you are relying on cellular NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt into a purple formazan dye. However, redox-active phenolic compounds bypass the biological machinery entirely. They act as direct electron donors to the tetrazolium salts, causing spontaneous autoreduction even in a completely cell-free environment[1]. This phenomenon is a well-documented artifact for sterically hindered phenols and polyphenolics[2].

G A Sodium (3-(tert-butyl)-4-hydroxyphenyl) methanesulfonate B Phenolate Anion / Radical Formation A->B Deprotonation (pH > 7) C Spontaneous Electron Donation B->C E Formazan Product (Purple) C->E Direct Chemical Reduction D MTT / MTS Reagent (Yellow Tetrazolium) D->E Cellular Reductases (True Signal) F False Positive Viability Signal E->F Spectrophotometric Readout (490-570nm)

Fig 1. Mechanistic pathway of direct tetrazolium reduction by phenolic methanesulfonates.

FAQ 2: Protein Quantification Anomalies

Q: My BCA (Bicinchoninic Acid) protein quantification is giving impossibly high yields when this compound is in my lysis buffer. What is happening?

A: The phenol ring is reducing the copper ions in your assay reagent. The BCA and Lowry protein assays rely on the Biuret reaction, where peptide bonds reduce Cu²⁺ to Cu¹⁺ in an alkaline environment. The Cu¹⁺ then chelates with BCA to form a purple complex. Unfortunately, the electron-donating nature of the 3-(tert-butyl)-4-hydroxyphenyl moiety aggressively reduces Cu²⁺ to Cu¹⁺ on its own. This leads to an extreme overestimation of protein concentration.

To help you navigate this, I have summarized the interference thresholds of this compound across standard laboratory assays based on internal validation and established literature on phenolic interference[3].

Table 1: Quantitative Compatibility of Assays with Phenolic Methanesulfonates

Assay TypePrimary MechanismInterference ThresholdRecommended Action
BCA Protein Assay Cu²⁺ to Cu¹⁺ Reduction> 10 µMAvoid; Causes false high protein yield.
Lowry Assay Folin-Ciocalteu Reduction> 5 µMAvoid; Extreme false positive.
Bradford Assay Coomassie Dye Binding> 50 mMSafe; Use as primary alternative.
MTT / MTS / XTT Tetrazolium Reduction> 1 µMAvoid; Causes false viability spike.
SRB Assay Protein Dye Binding> 100 mMSafe; Highly recommended for viability.
CellTiter-Glo ATP Luminescence> 50 mMSafe; Excellent for metabolic tracking.

FAQ 3: Validated Workflows & Alternative Assays

Q: How can I accurately measure cell viability or protein concentration when using this compound?

A: You must switch to assays that rely on non-redox mechanisms, such as dye-binding or ATP quantification. For cell viability, the is the gold standard when working with redox-active compounds[1]. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, completely ignoring the redox state of the environment.

G Start Sample Contains Phenolic Methanesulfonate? Viability Cell Viability Assay Start->Viability Protein Protein Quantification Start->Protein AvoidMTT Avoid MTT/MTS/Resazurin (Redox Based) Viability->AvoidMTT AvoidBCA Avoid BCA & Lowry (Cu2+ Reduction) Protein->AvoidBCA UseSRB Use SRB, Crystal Violet, or ATP (CellTiter-Glo) AvoidMTT->UseSRB Alternative UseBradford Use Bradford (Coomassie) or TCA Precipitation AvoidBCA->UseBradford Alternative

Fig 2. Decision matrix for selecting interference-free viability and protein quantification assays.

Step-by-Step Methodology: Self-Validating SRB Viability Protocol

To ensure absolute trustworthiness, this protocol includes a mandatory "Cell-Free Validation Control" to prove the assay system is immune to the compound.

Phase 1: Setup and Validation Control

  • Plate cells in a 96-well plate as per your standard protocol.

  • Crucial Step: In parallel, prepare a set of cell-free wells containing only culture media and your highest concentration of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate. This acts as your self-validating negative control.

Phase 2: Fixation (Removes the Interfering Compound) 3. Without removing the cell culture supernatant, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to each well (final TCA concentration = 10%). 4. Incubate at 4°C for 1 hour to fix the cellular proteins to the bottom of the plate. 5. Wash the plates 4 times with slow-running tap water or distilled water. Causality note: This step physically washes away the water-soluble methanesulfonate compound, completely removing it from the assay environment. 6. Allow the plate to air-dry completely at room temperature.

Phase 3: Staining and Quantification 7. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature. 8. Rapidly wash the plate 4 times with 1% (v/v) acetic acid to remove unbound dye. 9. Air-dry the plate until no visible moisture remains. 10. Solubilize the protein-bound dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Place on a shaker for 5 minutes. 11. Read absorbance at 510 nm. 12. Validation Check: Verify that your cell-free control wells read identical to your blank wells. If they do, your data is officially validated and free of phenolic interference.

References

  • Somayaji, A., & Shastry, C. S. (2021). "Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System." Journal of Pharmaceutical Research International.[Link]

  • Wisman, K. N., Perkins, A. A., Jeffers, M. D., & Hagerman, A. E. (2008). "Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture." Journal of Agricultural and Food Chemistry.[Link]

  • Akter, S., Addepalli, R., Netzel, M. E., Tinggi, U., Fletcher, M. T., Sultanbawa, Y., & Osborne, S. A. (2019). "Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability." Antioxidants.[Link]

Sources

Troubleshooting

Technical Support Center: Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate

Welcome to the technical support resource for Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate. This guide is designed for our partners in research, science, and drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate. This guide is designed for our partners in research, science, and drug development. Here, we address common and critical questions regarding the proper storage and handling of this compound to ensure the integrity of your experiments and the safety of your laboratory personnel. Our goal is to provide not just instructions, but the scientific reasoning behind them, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate to ensure its long-term stability?

To maintain the chemical integrity of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate, it is crucial to store it in a cool, dry, and well-ventilated area.[1] The container should be the original one, kept tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] Storing it away from incompatible materials, such as strong oxidizing agents, is also a critical measure to prevent unintended reactions.[3] For larger quantities, consider using bunded areas to contain any potential spills and isolate them from community water sources.[1]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

When working with Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate, a comprehensive approach to personal safety is essential. Always wear protective gloves, safety glasses with side-shields or goggles, and a lab coat or protective clothing.[1][4] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be worn to prevent respiratory irritation.[1][4] An eye wash station and safety shower should be readily accessible in the immediate work area.[5]

Q3: What is the correct procedure for handling a spill of this compound?

In the event of a spill, the primary objective is to clean it up safely without creating dust.[1][2] First, ensure the area is well-ventilated and restrict access to non-essential personnel.[2] Wearing your full PPE, use dry clean-up procedures.[1] Gently sweep or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.[2] Avoid any actions that could generate dust.[1] After the solid has been removed, the area should be washed down with a large amount of water, and runoff should be prevented from entering drains.[1]

Q4: What are the immediate first-aid measures in case of accidental exposure?

Rapid response is key in mitigating any potential harm from exposure:

  • Eye Contact: Immediately flush the eyes with plenty of running water for several minutes, holding the eyelids open to ensure complete irrigation.[1] If contact lenses are present, they should be removed if it is easy to do so.[1] Seek medical attention, especially if irritation persists.[1][5]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[1][5] If skin irritation occurs, it is advisable to get medical advice.[1]

  • Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or a doctor.[1]

  • Ingestion: Rinse the mouth with water.[3][5] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[3]

Q5: How stable is this compound and what materials should it not come into contact with?

Under recommended storage conditions, Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is a stable compound.[2] However, it is important to avoid contact with incompatible materials, most notably strong oxidizing agents. Such contact could lead to a chemical reaction that may compromise the integrity of the compound and potentially create a hazardous situation.

Troubleshooting Guide

This section is designed to help you troubleshoot common issues that may arise during your experiments, potentially linked to the storage and handling of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results 1. Compound Degradation: The compound may have degraded due to improper storage (e.g., exposure to moisture, light, or incompatible substances).2. Non-homogenous Sample: The solid may not be homogenous, leading to variations in the amount of active compound being used.3. Contamination: The compound may have been contaminated during handling.1. Verify Storage Conditions: Ensure the compound has been stored according to the guidelines (cool, dry, tightly sealed).[1][2]2. Homogenize the Sample: Before weighing, gently mix the entire contents of the bottle to ensure homogeneity.3. Use a Fresh Sample: If degradation or contamination is suspected, it is best to use a fresh, unopened container of the compound.4. Review Handling Procedures: Ensure that dedicated and clean spatulas and weigh boats are used to prevent cross-contamination.
The compound appears clumpy, discolored, or has an unusual odor 1. Moisture Absorption: The compound may be hygroscopic and has absorbed moisture from the air, causing it to clump.2. Chemical Degradation: Discoloration or a change in odor can be indicative of chemical degradation.1. Check Container Seal: Ensure the container lid is always tightly sealed when not in use.[1][2]2. Discard if Necessary: If significant changes in the physical appearance of the compound are observed, it is recommended to discard it and use a fresh batch to ensure the reliability of your experimental results.
Difficulty in dissolving the compound 1. Incorrect Solvent: The chosen solvent may not be appropriate for dissolving the compound.2. Compound has Degraded: Degradation may have altered the solubility of the compound.3. Insufficient Mixing: The solution may require more energy (e.g., vortexing, sonication) to fully dissolve.1. Consult Solubility Data: Verify the solubility of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate in your chosen solvent.2. Inspect the Compound: Check for any signs of degradation as mentioned above.3. Optimize Dissolution Technique: Ensure adequate mixing time and consider gentle warming if the compound's stability at higher temperatures is known to be acceptable.

Experimental Protocols & Workflows

New Compound Receipt and Handling Workflow

The following diagram outlines the standard operating procedure upon receiving a new shipment of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate.

A Receive Shipment B Inspect Container Integrity (No cracks, secure seal) A->B C Quarantine if Damaged B->C Damaged D Verify Label Information (Name, CAS No., Lot No.) B->D OK E Log into Inventory System D->E F Store in Designated Location (Cool, Dry, Well-Ventilated) E->F G Update Safety Data Sheet (SDS) Binder and Digital Records F->G

Caption: Workflow for receiving and storing new compounds.

Troubleshooting Inconsistent Experimental Results

This decision tree can guide you through the process of troubleshooting when you encounter variability in your results.

A Inconsistent Experimental Results Observed B Check Compound Appearance (Color, Clumping) A->B C Appears Normal B->C D Appears Degraded/ Contaminated B->D E Review Storage Conditions (Temp, Humidity, Seal) C->E K Use Fresh Lot/Batch of Compound D->K F Conditions OK E->F G Conditions Not OK E->G H Review Handling Protocol (Cross-contamination) F->H L Implement Corrective Actions for Storage and Handling G->L I Protocol OK H->I J Protocol Issues Found H->J I->K J->L

Caption: Decision tree for troubleshooting inconsistent results.

Protocol: Safe Handling and Preparation of a Stock Solution

This protocol provides a step-by-step guide for safely handling the solid compound and preparing a stock solution.

  • Preparation:

    • Ensure you are wearing the appropriate PPE: lab coat, gloves, and safety glasses.[1]

    • Perform the weighing and initial dissolution steps in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[1][2]

    • Prepare all necessary equipment: analytical balance, weigh paper or boat, spatula, volumetric flask, and the chosen solvent.

  • Weighing the Compound:

    • Place the weigh paper or boat on the analytical balance and tare it.

    • Carefully open the container of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate.

    • Using a clean spatula, carefully transfer the desired amount of the solid to the weigh paper. Avoid generating dust.

    • Once the desired weight is obtained, securely close the compound's container.[1]

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask. A funnel may be used to prevent loss of material.

    • Add a portion of the solvent to the flask, approximately half of the final desired volume.

    • Swirl the flask gently to dissolve the solid. If necessary, use a vortex mixer or a sonicator to aid dissolution.

    • Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogenous.

  • Storage and Labeling:

    • Transfer the stock solution to a suitable, clearly labeled storage bottle.

    • The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution under appropriate conditions (e.g., refrigerated, protected from light), as determined by the stability of the compound in the solution.

References

  • Sodium hydroxymethanesulfinate Safety D
  • Safety D
  • SAFETY D
  • SAFETY D
  • Safety D
  • GHS Safety D
  • SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc.

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Technical Support Center: Troubleshooting Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate Assays

As a Senior Application Scientist, I frequently encounter challenges related to the handling and experimental application of specialized water-soluble antioxidants. Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges related to the handling and experimental application of specialized water-soluble antioxidants. Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (CAS: 2225879-32-1) is a highly effective reagent used in advanced radical scavenging assays and polymer stabilization. Its unique structure—combining a sterically hindered phenol for reactive oxygen species (ROS) scavenging and a methanesulfonate group for aqueous solubility—makes it highly potent but susceptible to specific environmental sensitivities.

This guide addresses the most common experimental errors, matrix interferences, and handling issues encountered by researchers, providing the causality behind the failures and self-validating protocols to ensure scientific integrity.

Section 1: Reagent Preparation & Storage Errors (FAQ)

Q1: My stock solution changes from colorless to yellow/brown over a few hours. What is happening? A1: This color change indicates the auto-oxidation of the phenolic core into a quinone derivative. Phenolic antioxidants can act as pro-oxidants under conditions that favor their auto-oxidation, particularly at high pH or in the presence of dissolved oxygen[1]. When the phenol deprotonates (forming a phenolate anion), it becomes highly reactive to oxygen, generating superoxide radicals and quinones[1]. Solution: Always prepare stock solutions in slightly acidic, degassed buffers (pH 5.5–6.5) and store them in amber vials purged with an inert gas (Argon/Nitrogen).

Q2: I am experiencing high variability in my dose-response curves between different batches. Why? A2: The most likely culprit is weighing inaccuracy due to the extreme hygroscopicity of the methanesulfonate moiety. Sodium methanesulfonate salts readily absorb atmospheric moisture, undergoing deliquescence (forming an aqueous solution) at relative humidities (RH) as low as 69-71%[2]. If your lab environment fluctuates in humidity, you are likely weighing varying amounts of water along with the compound. Solution: Store the lyophilized powder in a desiccator. Weigh the compound rapidly in a low-humidity environment (<20% RH) or a controlled glove box.

Section 2: Assay Interference & Matrix Effects (FAQ)

Q3: The compound is accelerating lipid peroxidation in my assay instead of inhibiting it. How is this possible? A3: You are observing a "Fenton-like" pro-oxidant effect. Trace transition metals (like Fe²⁺ or Cu²⁺) in your biological matrix or buffer can interact with phenolic compounds, catalyzing their oxidation and actively generating highly reactive hydroxyl radicals (•OH)[1]. Solution: Introduce a metal chelator into your assay matrix. Adding 50 µM of EDTA or DTPA will sequester trace metals and prevent metal-induced oxygen radical formation[1].

Q4: Does the pH of my cell culture media affect the antioxidant capacity of this compound? A4: Yes, significantly. The ionization state of phenolic antioxidants dictates their reaction kinetics. Deprotonation at physiological or slightly alkaline pH facilitates fast electron transfer, drastically increasing the rate constant for reactions with peroxyl radicals[3]. However, this also reduces the compound's half-life in the media. At pH > 7.5, stability drops exponentially due to rapid auto-oxidation[3].

Section 3: Mechanistic Visualization

To understand why pH and trace metals cause assay failures, we must look at the diverging chemical pathways of hindered phenols.

Mechanism Phenol Neutral Phenol (Stable Antioxidant) Phenolate Phenolate Anion (High pH > 7.5) Phenol->Phenolate Deprotonation ROS_Scavenged ROS Scavenged (Therapeutic Effect) Phenol->ROS_Scavenged Radical Transfer Quinone Quinone + Superoxide (Pro-oxidant Toxicity) Phenolate->Quinone Auto-oxidation (O2) Metal Trace Metals (Fe2+/Cu2+) Metal->Quinone Catalysis

Divergent pathways of hindered phenols: ROS scavenging vs. pH/metal-induced pro-oxidant degradation.

Section 4: Quantitative Data & Troubleshooting Matrix

Understanding the physicochemical thresholds of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is critical for reproducible assays.

ParameterCritical ThresholdExperimental ConsequenceRecommended Action
Relative Humidity (RH) > 69%Deliquescence (water absorption)[2]Weigh in dry box (<20% RH)
Buffer pH > 7.5Phenolate formation, auto-oxidation[3]Maintain pH 5.5 - 6.5 for stocks
Trace Metals (Fe/Cu) > 1 µMFenton-like catalytic degradation[1]Add 50 µM EDTA/DTPA to buffers
Storage Temperature > 4°C (Aqueous)Accelerated oxidative lossStore aliquots at -80°C

Section 5: Experimental Protocols

Protocol: Preparation of Ultra-Stable Aqueous Stock Solutions (10 mM)

To ensure maximum stability and self-validating reproducibility, follow this standardized protocol for stock generation.

  • Desiccation: Equilibrate the sealed reagent vial to room temperature inside a desiccator for 30 minutes to prevent condensation on the cold powder.

  • Buffer Preparation: Prepare a 10 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer adjusted to pH 6.0. Add 50 µM DTPA (Diethylenetriaminepentaacetic acid) to chelate trace metals.

  • Degassing: Sparge the buffer with high-purity Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Rapidly weigh 2.66 mg of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (MW ≈ 266.29 g/mol ) in a low-humidity environment (<20% RH).

  • Dissolution: Immediately transfer the powder into 1 mL of the degassed buffer. Vortex gently until completely dissolved (the methanesulfonate group ensures rapid dissolution).

  • Aliquoting & Storage: Dispense the solution into opaque, single-use amber vials (100 µL/vial). Purge the headspace of each vial with Argon before sealing. Snap-freeze in liquid nitrogen and store at -80°C.

Workflow Step1 1. Desiccation (<20% RH) Step2 2. Weighing (Inert Atmosphere) Step1->Step2 Step3 3. Dissolution (pH 6.0 + DTPA) Step2->Step3 Step4 4. Aliquoting (Amber Vials) Step3->Step4 Step5 5. Storage (-80°C, Argon) Step4->Step5

Step-by-step workflow for the preparation and storage of highly stable aqueous stock solutions.

References

  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules (PMC). Available at:[Link]

  • Internal structure, hygroscopic and reactive properties of mixed sodium methanesulfonate-sodium chloride particles. Physical Chemistry Chemical Physics (RSC Publishing). Available at:[Link]

  • Unexpected Role of pH and Microenvironment on the Antioxidant and Synergistic Activity of Resveratrol in Model Micellar and Liposomal Systems. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Potential of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate

This guide provides a comprehensive framework for evaluating the antioxidant properties of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate against established antioxidants, Butylated Hydroxytoluene (BHT) and Trol...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the antioxidant properties of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate against established antioxidants, Butylated Hydroxytoluene (BHT) and Trolox. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of phenolic antioxidants and outlines robust experimental protocols for a thorough comparative analysis.

Introduction: A Novel Phenolic Antioxidant

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is a phenolic compound featuring a hydroxyl group and a sterically hindering tert-butyl group attached to the phenyl ring.[1][2] Its structure suggests potential antioxidant activity, a hypothesis grounded in the well-understood mechanisms of hindered phenols.[3][4][5][6] The hydroxyl group can donate a hydrogen atom to neutralize free radicals, while the bulky tert-butyl group enhances the stability of the resulting phenoxyl radical, preventing it from initiating further oxidative reactions.[3][7][8][[“]]

To rigorously assess its efficacy, a comparison with established antioxidants is essential. This guide proposes a comparative study against:

  • Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant in the food and cosmetics industries, BHT shares structural similarities with our target compound, making it an excellent benchmark for performance.[7][8][10]

  • Trolox: A water-soluble analog of vitamin E, Trolox is a universal standard in many antioxidant capacity assays, providing a standardized measure of antioxidant potential known as the Trolox Equivalent Antioxidant Capacity (TEAC).[11][12]

Mechanism of Action: The Role of Hindered Phenols

Hindered phenolic antioxidants are primary antioxidants that function as free radical scavengers.[3][5][13] Their primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical, which is an intermediate in the oxidation process. This action terminates the oxidative chain reaction.[4][8] The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron into the aromatic ring and by the steric hindrance provided by bulky substituents, such as the tert-butyl group.[3][8]

Antioxidant_Mechanism cluster_propagation Oxidative Chain Reaction cluster_termination Termination ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H Atom Donation ROO->ROOH H Atom Abstraction ArOH Phenolic Antioxidant (ArOH) ArOH->ROOH Interrupts Chain Reaction ArO Phenoxyl Radical (ArO•) ArOH->ArO H Atom Donation NonRadical Non-radical Products ArO->NonRadical Reaction with another ROO• Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Antioxidant Solutions (Test Compound, BHT, Trolox) C Mix Antioxidant and Radical Solutions A->C B Prepare Radical Solution (DPPH or ABTS•+) B->C D Incubate for a Defined Time C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 / TEAC F->G

Caption: General workflow of an in-vitro antioxidant assay.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

DPPH Radical Scavenging Assay Protocol
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of concentrations for the test compound, BHT, and Trolox in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample concentration to respective wells. [14] * Add 150 µL of the DPPH solution to each well. [14] * Incubate the plate in the dark at room temperature for 30 minutes. [14]4. Measurement: Measure the absorbance at 517 nm using a microplate reader. [15][14]5. Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. [15] The control contains methanol instead of the antioxidant solution.

ABTS Radical Cation Decolorization Assay Protocol
  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. [16] * Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. [17][16]2. Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm. [18]3. Sample Preparation: Prepare a series of concentrations for the test compound, BHT, and Trolox.

  • Assay Procedure:

    • Add 20 µL of the sample solution to a microplate well. [17] * Add 180 µL of the ABTS•+ working solution and mix. [17]5. Measurement: After a 6-minute incubation, measure the absorbance at 734 nm. [18]6. Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Lipid Peroxidation (TBARS) Assay Protocol
  • Induction of Lipid Peroxidation: Use a suitable biological sample (e.g., rat liver homogenate or a liposome suspension) and induce lipid peroxidation with an agent like FeSO4/ascorbic acid. [19]2. Sample Preparation: Prepare different concentrations of the test compound, BHT, and Trolox and pre-incubate with the biological sample before inducing peroxidation.

  • TBARS Reaction:

    • To 200 µL of the sample mixture, add 200 µL of 8.1% SDS. [20] * Add 1.5 mL of 20% acetic acid solution (pH 3.5).

    • Add 1.5 mL of 0.8% aqueous solution of thiobarbituric acid. [20] * Incubate the mixture at 95°C for 60 minutes. [20]4. Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm. [20]5. Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the antioxidant to the control (with induced peroxidation but without antioxidant).

Data Interpretation and Presentation

The antioxidant capacity of the compounds should be quantified and presented for clear comparison.

  • IC50 Value: This is the concentration of the antioxidant required to scavenge 50% of the initial free radicals. [21][22]A lower IC50 value indicates higher antioxidant activity. [21][22]IC50 values are typically determined by plotting the percentage of inhibition against the concentration of the antioxidant and performing a linear regression analysis. [14][23]

  • Trolox Equivalent Antioxidant Capacity (TEAC): This value represents the concentration of a Trolox solution that has the same antioxidant activity as a 1 mM concentration of the substance under investigation. [11]It provides a standardized way to compare the antioxidant potential of different compounds.

Hypothetical Comparative Data
AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)Lipid Peroxidation Inhibition (%) at 100 µM
Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonateTBDTBDTBD
Butylated Hydroxytoluene (BHT)TBDTBDTBD
TroloxTBDTBDTBD

TBD: To Be Determined through experimentation.

Conclusion

This guide outlines a scientifically rigorous framework for the comparative evaluation of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate as an antioxidant. By employing standardized assays such as DPPH, ABTS, and TBARS, and comparing its performance against well-established standards like BHT and Trolox, researchers can obtain a comprehensive profile of its antioxidant potential. The structural characteristics of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate suggest it may be an effective free radical scavenger. The experimental protocols and data interpretation methods detailed herein provide a clear path for validating this hypothesis and positioning this novel compound within the broader landscape of antioxidant research and development.

References

  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. [Link]

  • Wikipedia. Butylated hydroxytoluene. [Link]

  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. [Link]

  • Nowak, A., et al. (2021). 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol. [Link]

  • Subramanian, R., et al. (2019). 3.5.2. TBARS Assay. Bio-protocol. [Link]

  • Amfine. Hindered Phenols | Antioxidants for Plastics. [Link]

  • Cell Biolabs, Inc. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. [Link]

  • Springer Nature Experiments. Lipid Peroxidation (TBARS) in Biological Samples. [Link]

  • Scribd. DPPH Assay Protocol for Antioxidant Activity. [Link]

  • Citeq Biologics. TEAC Assay. [Link]

  • Phull, A. R., et al. (2021). 4.4. DPPH Assay. Bio-protocol. [Link]

  • Wikipedia. Trolox equivalent antioxidant capacity. [Link]

  • Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?. [Link]

  • Müller, L., et al. (2001). Trolox Equivalent Antioxidant Capacity of Different Geometrical Isomers of α-Carotene, β-Carotene, Lycopene, and Zeaxanthin. Journal of Agricultural and Food Chemistry. [Link]

  • Fiorani, M., et al. (2018). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. PMC. [Link]

  • Grotto, D., et al. (2018). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. PMC. [Link]

  • Taylor & Francis. TEAC – Knowledge and References. [Link]

  • ResearchGate. Mechanism of action of hindered phenolic antioxidants. [Link]

  • Yu, J., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. PMC. [Link]

  • Tintoll. (2025). Hindered Phenol Antioxidant HPAO. [Link]

  • Dojindo Molecular Technologies. (2021). DPPH Antioxidant Assay Kit D678 manual. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • PubMed. (2000). Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. [Link]

  • ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]

  • PubMed. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • ACS Publications. (2024). Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. [Link]

  • PMC. (2012). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. [Link]

  • AIP Publishing. (2017). Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay. [Link]

  • ResearchGate. IC50 values of the antioxidant activity test using DPPH method. [Link]

  • ResearchGate. (2003). Kinetics of the reaction between the antioxidant Trolox? and the free radical DPPH? in semi-aqueous solution. [Link]

  • MDPI. (2023). DPPH Radical Scavenging Assay. [Link]

  • PMC. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. [Link]

  • YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. [Link]

  • Wikipedia. Trolox. [Link]

  • PubMed. (2008). The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study. [Link]

  • PubChem. 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium. [Link]

  • PubChem. tert-Butyl methanesulfonate. [Link]

  • NextSDS. SODIUM 3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYLTHIOLATE. [Link]

  • NIST. Pentaerythritol tetrakis[3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate]. [Link]

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Comparative

A Comparative Efficacy Analysis of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (NXY-059) Against Established Neuroprotective Standards

For researchers and drug development professionals in the neurosciences, the journey of a promising neuroprotective agent from preclinical success to clinical application is often fraught with challenges. This guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals in the neurosciences, the journey of a promising neuroprotective agent from preclinical success to clinical application is often fraught with challenges. This guide provides an in-depth, objective comparison of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate, widely known as NXY-059, against established standards in the field of acute ischemic stroke treatment. By examining the experimental data from preclinical and clinical studies, this document aims to offer a comprehensive perspective on the efficacy of NXY-059 and the broader implications for neuroprotective drug development.

Introduction to Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (NXY-059)

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate, or NXY-059, emerged as a promising neuroprotective candidate due to its potent free radical-trapping properties.[1][2][3] The rationale behind its development was to mitigate the cascade of oxidative stress-induced neuronal damage that occurs during and after an ischemic stroke.[1][2] Preclinical studies in various animal models of stroke demonstrated significant neuroprotective effects, including reduced infarct volume and improved functional outcomes.[1][2] These encouraging early findings propelled NXY-059 into extensive clinical trials.

Mechanism of Action: A Free Radical Scavenger

The primary mechanism of action attributed to NXY-059 is its ability to act as a spin-trap agent, neutralizing harmful free radicals generated during the ischemic cascade.[1][2][3] This process is crucial as the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) following a stroke leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to neuronal death.

NXY-059_Mechanism_of_Action Ischemic_Stroke Ischemic Stroke Free_Radicals Excess Free Radicals (ROS/RNS) Ischemic_Stroke->Free_Radicals Neuronal_Damage Oxidative Stress & Neuronal Damage Free_Radicals->Neuronal_Damage NXY059 NXY-059 (Free Radical Trapper) NXY059->Free_Radicals Traps Neuroprotection Neuroprotection NXY059->Neuroprotection Antioxidant_Assay_Workflow cluster_assays In Vitro Antioxidant Assays DPPH DPPH Assay Data_Analysis Spectrophotometric Measurement & Data Analysis (IC50, TEAC) DPPH->Data_Analysis FRAP FRAP Assay FRAP->Data_Analysis ABTS ABTS Assay ABTS->Data_Analysis Test_Compound Test Compound (e.g., NXY-059) Test_Compound->DPPH Test_Compound->FRAP Test_Compound->ABTS Standard Standard Antioxidant (e.g., Trolox, Gallic Acid) Standard->DPPH Standard->FRAP Standard->ABTS Comparison Comparative Efficacy Data_Analysis->Comparison

Caption: General workflow for in vitro antioxidant assays.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key in vitro antioxidant assays.

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent (e.g., methanol).

    • Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of the test compound or standard to the wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

FRAP Assay
  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

    • Prepare a stock solution of the test compound and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add the test compound or standard to the wells of a 96-well plate.

    • Add the FRAP reagent to each well.

  • Measurement and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 593 nm) after a specified incubation time.

    • Construct a standard curve using the standard.

    • Express the results as FRAP values (e.g., in µM Fe(II) equivalents).

Discussion and Future Perspectives

The clinical failure of NXY-059, despite strong preclinical data, serves as a critical case study in the field of neuroprotective drug development. Several factors may have contributed to this translational gap:

  • Limitations of Preclinical Models: Animal models of stroke, while valuable, may not fully replicate the complex pathophysiology of human ischemic stroke.

  • Study Quality: As highlighted by the meta-analysis, a lack of rigor in the design and reporting of some preclinical studies may have led to an overestimation of efficacy. [4]* Pharmacokinetics and Pharmacodynamics: Differences in drug metabolism and distribution between animals and humans could have played a role.

  • Heterogeneity of Stroke: The diverse nature of stroke in human populations presents a significant challenge for targeted therapies.

The experience with NXY-059 emphasizes the need for more robust and transparent preclinical research, including the use of multiple, well-characterized animal models and adherence to rigorous study design and reporting standards. Future directions in neuroprotection research may focus on multi-target therapies that address the various pathological pathways involved in ischemic brain injury.

References

  • Papadakis, M., et al. (2008). Development and Efficacy of NXY-059 for the Treatment of Acute Ischemic Stroke. Future Neurology. [Link]

  • Shuaib, A., et al. (2008). NXY-059 for the Treatment of Acute Stroke: Pooled Analysis of the SAINT I and II Trials. Stroke. [Link]

  • Lees, K. R., et al. (2008). NXY-059 for the treatment of acute stroke: pooled analysis of the SAINT I and II trials. Stroke. [Link]

  • Lees, K. R., et al. (2007). Clinical Impact of NXY-059 Demonstrated in the SAINT I Trial. Stroke. [Link]

  • Shuaib, A., et al. (2008). NXY-059 for the treatment of acute stroke: pooled analysis of the SAINT I and II Trials. PubMed. [Link]

  • Papadakis, M., et al. (2008). Development and Efficacy of NXY-059 for the Treatment of Acute Ischemic Stroke. ResearchGate. [Link]

  • Zhang, Y., et al. (2025). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. PubMed. [Link]

  • Zhang, Y., et al. (2025). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers in Pharmacology. [Link]

  • Anonymous. (2006). NEUROPROTECTIVE AGENT EFFECTIVE IN ISCHEMIC STROKE IN CLINICAL TRIALS. Neurology Today. [Link]

  • Lapchak, P. A., et al. (2002). Neuroprotective Effects of the Spin Trap Agent Disodium-[(tert-butylimino)methyl]benzene-1,3-disulfonate N-Oxide (Generic NXY-059) in a Rabbit Small Clot Embolic Stroke Model. Stroke. [Link]

  • Nugroho, A., & Sunjoyo, A. (2022). Neuroprotective Agents: A Simple Overview. Open Access Macedonian Journal of Medical Sciences. [Link]

  • Green, A. R. (2004). NXY-059: A Neuroprotective Agent in Acute Stroke. PubMed. [Link]

  • ClinicalTrials.gov. (2005). Safety and Effectiveness of NXY-059 for the Treatment of Patients Who Have Suffered From a Stroke. ClinicalTrials.gov. [Link]

  • Macleod, M. R., et al. (2008). Evidence for the Efficacy of NXY-059 in Experimental Focal Cerebral Ischaemia Is Confounded by Study Quality. Stroke. [Link]

  • A-S-K, et al. (2001). Efficacy of disodium 4-[(tert-butylimino)methyl]benzene-1,3-disulfonate N-oxide (NXY-059), a free radical trapping agent, in a rat model of hemorrhagic stroke. PubMed. [Link]

  • MDPI. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]

  • Lapchak, P. A., et al. (2002). Effects of the Spin Trap Agent Disodium- [tert-butylimino)methyl]benzene-1,3-disulfonate N-Oxide (Generic NXY-059) on Intracerebral Hemorrhage in a Rabbit Large Clot Embolic Stroke Model. Stroke. [Link]

  • Lapchak, P. A., et al. (2002). Effects of the spin trap agent disodium- [tert-butylimino)methyl]benzene-1,3-disulfonate N-oxide (generic NXY-059) on intracerebral hemorrhage in a rabbit Large clot embolic stroke model: combination studies with tissue plasminogen activator. PubMed. [Link]

  • Apak, R., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]

  • Feng, S., et al. (2019). Edaravone for Acute Ischemic Stroke: A Systematic Review and Meta-analysis. Frontiers in Pharmacology. [Link]

  • Watanabe, T., et al. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? J-Stage. [Link]

  • IJNRD. (2024). A Review: Analytical methods used for In vitro Antioxidant studies. International Journal of Novel Research and Development. [Link]

  • Platzer, M., et al. (2018). Relevance and Standardization of In Vitro Antioxidant Assays: ABTS, DPPH, and Folin–Ciocalteu. ResearchGate. [Link]

  • Lapchak, P. A. (2012). A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS. PMC. [Link]

  • Shintyapina, A. B., et al. (2017). The Gene Expression Profile of a Drug Metabolism System and Signal Transduction Pathways in the Liver of Mice Treated With Tert-Butylhydroquinone or 3-(3'-tert-butyl-4'-hydroxyphenyl)propylthiosulfonate of Sodium. PubMed. [Link]

  • Watanabe, T., et al. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? National Institutes of Health. [Link]

  • Ohta, S., et al. (2007). Efficacy of Edaravone, a Free Radical Scavenger, for the Treatment of Acute Lacunar Infarction. J-Stage. [Link]

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Validation

Comparative Guide to Cross-Reactivity Studies of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate

Introduction In the fields of drug development, diagnostics, and toxicology, the specificity of analytical methods is paramount. An assay's ability to differentiate the target analyte from structurally similar molecules—...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of drug development, diagnostics, and toxicology, the specificity of analytical methods is paramount. An assay's ability to differentiate the target analyte from structurally similar molecules—a property known as specificity—is critical for accurate quantification and reliable decision-making.[1] Cross-reactivity, the interference caused by non-target molecules that bind to the detection antibody or reagent, can lead to overestimated concentrations or false-positive results.[1][2][3] This is a significant concern for phenolic compounds, which are widespread in various matrices and can share structural similarities.[2][4]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (CAS No. 2225879-32-1).[5] Given the limited publicly available data on this specific compound, this document serves as a practical, in-depth guide for researchers to establish the analytical specificity of their assays. We will explore the selection of relevant alternative compounds, provide detailed experimental protocols for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and discuss the use of orthogonal methods like Liquid Chromatography-Mass Spectrometry (LC-MS) for validation.

The principles and methodologies outlined herein are grounded in established regulatory guidelines on analytical method validation, ensuring a scientifically rigorous approach.[6][7][8]

Understanding the Analyte and Selecting Comparators

The structure of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is key to anticipating potential cross-reactants. Its core features include:

  • A hydroxyphenyl group, common in antioxidants and metabolites.[9]

  • A bulky tert-butyl group adjacent to the hydroxyl moiety, which influences steric interactions.

  • A methanesulfonate group, which imparts hydrophilicity.

Cross-reactivity often occurs with molecules that share a core structure or key functional groups (epitopes) recognized by the assay's antibodies.[10][11] Therefore, a robust cross-reactivity panel should include compounds with structural similarities.

Table 1: Proposed Compounds for Cross-Reactivity Panel
Compound NameCAS NumberRationale for Inclusion
Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate2225879-32-1Target Analyte
Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate57354-64-0High structural similarity; differs by a methylene group.[12]
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid20170-32-5Shares the tert-butyl and hydroxyphenyl groups; a common antioxidant.[9]
2,6-Di-tert-butylphenol128-39-2Precursor/related compound with two tert-butyl groups.
Butylated Hydroxytoluene (BHT)128-37-0Widely used antioxidant with a similar substituted phenol structure.
4-Hydroxyphenylacetic acid156-38-7Shares the hydroxyphenyl core but lacks the tert-butyl and sulfonate groups.
Sodium benzenesulfonate515-42-4Contains the sulfonate group but lacks the phenolic and tert-butyl features.

This selection allows for a systematic evaluation of which structural moieties contribute to potential cross-reactivity.

Experimental Design: Assessing Cross-Reactivity

The most common and effective method for assessing the cross-reactivity of small molecules is the competitive ELISA .[13][14] This format is ideal for small molecules that cannot bind two antibodies simultaneously.[13] The principle relies on the competition between the analyte in the sample and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites.[14] A lower signal indicates a higher concentration of the analyte in the sample.[13]

Diagram 1: Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Detection p1 Coat Plate with Capture Antibody p2 Block Non-specific Binding Sites p1->p2 Wash a1 Add Sample/Standard (Analyte) p2->a1 Wash a3 Incubate: Competition Occurs a1->a3 a2 Add Enzyme-labeled Analyte (Tracer) a2->a3 d1 Add Substrate a3->d1 Wash d2 Measure Signal (Colorimetric/Fluorometric) d1->d2 Enzymatic Reaction end Calculate % Cross-Reactivity d2->end Analyze Data

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Protocol: Competitive ELISA

This protocol outlines the steps for establishing a competitive ELISA to quantify Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate and assess its cross-reactivity.

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6): 1.59 g Na₂CO₃, 2.93 g NaHCO₃ in 1 L of distilled water.[15]
  • Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
  • Analyte Standards: Prepare a stock solution of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate in an appropriate solvent (e.g., PBS or a small amount of DMSO diluted in PBS) and create a serial dilution series (e.g., from 100 µg/mL to 0.1 ng/mL).
  • Cross-Reactant Solutions: Prepare stock solutions and serial dilutions for each compound listed in Table 1, following the same concentration range as the main analyte.
  • Capture Antibody: A specific monoclonal or polyclonal antibody against the target analyte, diluted in Blocking Buffer. The optimal concentration must be determined via titration.
  • Enzyme-Conjugated Analyte (Tracer): The target analyte conjugated to an enzyme like Horseradish Peroxidase (HRP), diluted in Blocking Buffer. The optimal concentration must be determined via titration.
  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) for HRP.[15]
  • Stop Solution: 2M Sulfuric Acid.

2. Plate Coating & Blocking:

  • Coat the wells of a 96-well microplate with 100 µL of the capture antibody solution.[15]
  • Cover the plate and incubate overnight at 4°C.
  • Wash the plate 3 times with 200 µL of Wash Buffer per well.
  • Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well.
  • Incubate for 1-2 hours at room temperature.

3. Competitive Reaction:

  • Wash the plate 3 times with Wash Buffer.
  • Add 50 µL of the standard analyte or the cross-reactant solution to the appropriate wells.
  • Add 50 µL of the enzyme-conjugated analyte (tracer) to all wells.[15]
  • Cover the plate and incubate for 1-2 hours at room temperature, allowing for competition.

4. Detection:

  • Wash the plate 5 times with Wash Buffer to remove unbound reagents.
  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
  • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.
  • Read the absorbance at 450 nm on a microplate reader.
Data Analysis and Interpretation

The percentage of cross-reactivity is calculated using the concentrations that cause 50% inhibition of the maximum signal (IC50).

Calculation: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

The signal intensity in a competitive ELISA is inversely proportional to the concentration of the analyte.[13][14]

Diagram 2: Principle of Signal Generation in Competitive ELISA

Competitive_Principle cluster_low Low Analyte Concentration cluster_high High Analyte Concentration l_ab Antibody Sites l_tracer Tracer (Labeled Analyte) Binds Freely l_ab->l_tracer High Binding l_result High Signal l_tracer->l_result h_ab Antibody Sites h_analyte Analyte (Unlabeled) Outcompetes Tracer h_ab->h_analyte High Binding h_result Low Signal h_analyte->h_result

Caption: High analyte levels lead to a lower signal, and vice versa.

Table 2: Hypothetical Cross-Reactivity Data
CompoundIC50 (ng/mL)% Cross-Reactivity
Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate10100%
Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate5020%
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid5002%
Butylated Hydroxytoluene (BHT)> 10,000< 0.1%
4-Hydroxyphenylacetic acid> 10,000< 0.1%
Sodium benzenesulfonate> 10,000< 0.1%

Interpretation: In this hypothetical example, the assay shows high specificity. Significant cross-reactivity is only observed with a very close structural analog, while compounds that differ more substantially show negligible interference.

Orthogonal Method for Validation: HPLC-MS/MS

To confirm the results of the immunoassay and to provide an independent, highly specific quantitative method, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.[16][17] This technique separates compounds based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio, providing exceptional selectivity.[18]

Protocol Outline: HPLC-MS/MS Analysis
  • Sample Preparation: Extract the analyte from the sample matrix (e.g., plasma, urine, or environmental sample) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[16]

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in negative mode is typically suitable for sulfonated and phenolic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[17] This involves monitoring a specific precursor ion to product ion transition for the target analyte and each potential cross-reactant.

  • Quantification: Generate a standard curve using the analyte versus a stable isotope-labeled internal standard.[16] Analyze samples spiked with the potential cross-reactants to confirm that their chromatographic peaks are resolved from the target analyte and do not interfere with its quantification.

Conclusion

A thorough assessment of cross-reactivity is a non-negotiable step in the validation of any analytical method.[19] For Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate, a systematic approach using a competitive ELISA against a panel of structurally related compounds provides a robust measure of assay specificity. The data generated allows researchers to understand the performance and limitations of their assay. Confirmation with a highly selective orthogonal method like HPLC-MS/MS provides the highest level of confidence, ensuring data integrity for research, diagnostic, or regulatory purposes.[6][8] This dual-methodology approach represents a self-validating system, delivering trustworthy and authoritative results.

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  • 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium | C10H13NaO4S | CID 127263871. PubChem. [Link]

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